molecular formula C15H19NO7 B3088603 2-(2-Morpholinoethoxy)benzaldehyde oxalate CAS No. 1185413-44-8

2-(2-Morpholinoethoxy)benzaldehyde oxalate

Cat. No.: B3088603
CAS No.: 1185413-44-8
M. Wt: 325.31 g/mol
InChI Key: GGUIXCSWIOXMRW-UHFFFAOYSA-N
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Description

2-(2-Morpholinoethoxy)benzaldehyde oxalate is a chemical compound supplied as a high-purity material for research and development purposes. It is characterized as the oxalate salt of a benzaldehyde derivative featuring a morpholinoethoxy side chain. The compound has a molecular formula of C 15 H 19 NO 7 and a molecular weight of 325.31 g/mol . As a building block in organic synthesis, this compound is of significant interest in medicinal chemistry research for the design and creation of novel molecular entities. The oxalate component itself is a subject of scientific study; for instance, research has shown that oxalate can stimulate the production of interleukin-6 (IL-6) in human renal tubular cells, which may play a role in the progression of kidney stone disease . This provides a context for the biological activity of the oxalate moiety. Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Appropriate safety precautions must be observed during handling. The supplied safety information indicates potential health hazards, including toxicity if swallowed (H302) and skin/eye irritation (H317, H319) . For safe handling, refer to the associated Safety Data Sheet. The compound should be stored sealed in a dry, room-temperature environment .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)benzaldehyde;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.C2H2O4/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;3-1(4)2(5)6/h1-4,11H,5-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUIXCSWIOXMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile of 2-(2-Morpholinoethoxy)benzaldehyde Oxalate in Organic Solvents

[1]

Executive Summary & Compound Identity

2-(2-Morpholinoethoxy)benzaldehyde oxalate (CAS: 1185413-44-8) is a crystalline salt derived from the protonation of the morpholine nitrogen by oxalic acid.[1] This transformation significantly alters the solubility landscape of the parent free base, shifting it from a lipophilic oil soluble in non-polar organic solvents to a hydrophilic solid with high affinity for protic solvents.

  • Chemical Name: 2-(2-Morpholin-4-ylethoxy)benzaldehyde oxalate

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 325.31 g/mol [3][4]

  • Physical Form: White to off-white crystalline solid

  • Primary Application: Pharmaceutical intermediate (likely for reboxetine/viloxazine analogs) and cosmetic active ingredient.

Core Solubility Directive

The oxalate counterion introduces a rigid ionic lattice that necessitates high-dielectric solvents for dissolution. Consequently, the compound exhibits high solubility in water and lower alcohols (Methanol, Ethanol) , while remaining practically insoluble in non-polar hydrocarbons (Hexane, Heptane) .

Solubility Profile & Solvent Compatibility Matrix

The following data summarizes the qualitative solubility behavior based on the polarity index and dielectric constants of standard laboratory solvents. This matrix serves as the baseline for solvent selection in recrystallization and extraction processes.

Table 1: Solubility Classification at Ambient Temperature (25°C)
Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Protic Polar Water Soluble High dielectric constant (

) stabilizes the ionic oxalate pair.
Methanol Highly Soluble Excellent solvation of both the organic cation and oxalate anion.
Ethanol Soluble Solubility decreases slightly compared to methanol due to the ethyl chain.
Isopropanol (IPA) Moderately Soluble Ideal candidate for recrystallization (soluble hot, less soluble cold).
Aprotic Polar DMSO / DMF Highly Soluble Strong dipole-dipole interactions disrupt the crystal lattice effectively.
Acetone Low/Moderate Limited solubility at RT; often used as an antisolvent or for hot extraction.
Acetonitrile Moderate Useful for HPLC analysis but poor for bulk dissolution.
Non-Polar Ethyl Acetate Low The free base is soluble, but the oxalate salt precipitates.
Dichloromethane Low Chlorinated solvents struggle to solvate the oxalate anion efficiently.
Diethyl Ether Insoluble Standard antisolvent for precipitating the salt from alcohols.
Hexane / Heptane Insoluble Completely incompatible due to lack of polarity.

Critical Note: The "Soluble" designation implies a concentration


. "Insoluble" implies 

. Exact values must be determined via the gravimetric protocol below.

Thermodynamic Analysis & Recrystallization Strategy

The differential solubility between the free base and the oxalate salt is the primary driver for purification. The synthesis typically involves reacting the free base (soluble in heptane/toluene) with oxalic acid, causing the salt to precipitate.

Recrystallization Systems

To achieve >99% purity, the following solvent systems are recommended based on the solubility profile:

  • Single Solvent System: Ethanol (95%) or Isopropanol .

    • Mechanism:[5][6][7] Dissolve at reflux (~78-82°C); cool slowly to 4°C. The salt's solubility drops partially, yielding defined crystals.

  • Binary Solvent System: Methanol / Diethyl Ether .

    • Mechanism:[5][6][7] Dissolve in minimal Methanol (high solubility); slowly add Diethyl Ether (antisolvent) until turbidity persists.

Visualization: Recrystallization Logic Flow

The following diagram illustrates the decision logic for purifying crude 2-(2-Morpholinoethoxy)benzaldehyde oxalate.

RecrystallizationLogicStartCrude Material(Impure Salt)SolventCheckSolubility Test:Is it soluble in boiling EtOH?Start->SolventCheckYesPathYes: Use Single SolventSolventCheck->YesPathSolubleNoPathNo: Use Binary SystemSolventCheck->NoPathInsolubleProcess11. Dissolve in boiling EtOH2. Hot Filtration3. Slow Cooling to 4°CYesPath->Process1Process21. Dissolve in min. Methanol2. Add Et2O dropwise3. Induce NucleationNoPath->Process2ResultPure Crystalline Solid(>99% HPLC)Process1->ResultProcess2->Result

Caption: Decision tree for selecting the optimal recrystallization solvent system based on thermal solubility behavior.

Experimental Protocols for Solubility Determination

As a Senior Application Scientist, I emphasize that literature values should always be validated experimentally due to batch-to-batch polymorphic variations. Use the following self-validating protocols.

Protocol A: Gravimetric Solubility Screen (The "Gold Standard")

Objective: Determine the saturation solubility (

Reagents: HPLC-grade solvents (MeOH, EtOH, Acetone, Water), Analytical Balance (

Step-by-Step Methodology:

  • Preparation: Weigh approximately 100 mg of the oxalate salt into a 4 mL glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent.

  • Equilibration: Vortex for 30 seconds, then place in a thermomixer at 25°C for 24 hours (agitation speed: 500 rpm).

    • Checkpoint: If the solid dissolves completely, add another 50 mg until a visible precipitate remains (saturation).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a nitrogen stream or vacuum oven at 40°C until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Dynamic Vapor Sorption (Hygroscopicity Check)

Since morpholine salts can be hygroscopic (absorb water from air), solubility profiles in organic solvents can be skewed by water content.

  • Recommendation: Dry the sample in a vacuum desiccator over

    
     for 4 hours prior to any solubility testing to ensure data integrity.
    

Synthesis & Purification Context

Understanding the synthesis pathway illuminates the solubility logic. The formation of the ether linkage is typically performed in non-polar solvents, followed by salt formation to isolate the product from unreacted starting materials.

Visualization: Synthesis & Solubility Workflow

SynthesisWorkflowReactantsSalicylaldehyde+ChloroethylmorpholineReactionEtherification(K2CO3 / DMF / 80°C)Reactants->ReactionFreeBaseFree Base (Oil)Soluble in EtOAc/TolueneReaction->FreeBaseSaltFormSalt FormationAdd Oxalic Acid in EtOHFreeBase->SaltFormPrecipitationPrecipitation of OxalateInsoluble in EtOAcSaltForm->PrecipitationSolubility SwitchFinal2-(2-Morpholinoethoxy)benzaldehyde OxalatePrecipitation->Final

Caption: The "Solubility Switch" step is critical; converting the oil to an oxalate salt forces precipitation from the reaction solvent.

Conclusion

The solubility profile of 2-(2-Morpholinoethoxy)benzaldehyde oxalate is defined by its ionic character. It is hydrophilic and alcohol-soluble , making Water, Methanol, and Ethanol the solvents of choice for dissolution, while Ethyl Acetate and Hexane act as effective antisolvents. For rigorous drug development or formulation, the gravimetric protocol outlined above must be executed to generate batch-specific quantitative data.

References

  • Sigma-Aldrich. 2-(2-Morpholinoethoxy)benzaldehyde oxalate Product Sheet (CAS 1185413-44-8).[2] Retrieved from [2]

  • MySkinRecipes. Raw Material Specifications: 2-(2-Morpholinoethoxy)benzaldehyde oxalate.[1][2] Retrieved from

  • ChemicalBook. Synthesis and Properties of Morpholine Derivatives. Retrieved from

  • PubChem. Compound Summary for 4-(2-morpholinoethoxy)benzaldehyde (Free Base Analog). Retrieved from

  • PrepChem. Synthesis of Morpholinoethoxy benzaldehyde derivatives. Retrieved from

Technical Guide: Pharmaceutical Applications of 2-(2-Morpholinoethoxy)benzaldehyde Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical applications, synthetic utility, and handling protocols for 2-(2-Morpholinoethoxy)benzaldehyde oxalate .

Executive Summary

2-(2-Morpholinoethoxy)benzaldehyde oxalate (CAS: 1185413-44-8) is a specialized chemical intermediate acting as a "privileged scaffold" precursor in medicinal chemistry.[1] It combines a reactive benzaldehyde core with a morpholinoethoxy side chain—a moiety critical for modulating lipophilicity (LogP), solubility, and receptor interaction profiles in drug candidates.

This guide explores its primary utility in synthesizing Kinase Inhibitors , CNS-active agents , and Selective Estrogen Receptor Modulators (SERMs) , focusing on the ortho-substitution pattern that enables unique intramolecular cyclization pathways not possible with the more common para-isomers (e.g., Gefitinib intermediates).

Chemical Profile & Pharmacophore Significance[2]

Structural Logic

The compound exists as an oxalate salt to ensure solid-state stability. The free base is prone to oxidation (aldehyde to acid) and is typically a viscous oil/low-melting solid. The oxalate form creates a stable, crystalline lattice that is easy to handle in GMP environments.

FeatureSpecificationPharmacological Impact
Core Benzaldehyde"Warhead" for divergent synthesis (Reductive amination, Condensation).
Substituent 2-MorpholinoethoxyEnhances aqueous solubility; reduces hERG liability compared to diethylamine analogs; improves metabolic stability.
Position Ortho (2-position)Enables formation of fused heterocycles (e.g., Benzofurans, Quinolines) via cyclization with the aldehyde.
Salt Form OxalateStoichiometric stabilizer; prevents N-oxide formation and aldehyde autoxidation.
The "Ortho" Advantage

Unlike its para-isomer (used in EGFR inhibitors like Gefitinib analogues), the 2-position allows the morpholine side chain to participate in intramolecular hydrogen bonding or steric gating, which is crucial for:

  • Subtype Selectivity: Locking the conformation of the drug molecule to fit specific receptor pockets (e.g., GPCRs).

  • Scaffold Hopping: Serving as a precursor for tricyclic systems where the side chain becomes part of a fused ring.

Synthetic Utility & Applications

Pathway A: Synthesis of Fused Heterocycles (Kinase Inhibitors)

The ortho-aldehyde is a prime candidate for constructing Benzofurans or Quinolines substituted with a solubilizing morpholine tail. This is relevant for designing inhibitors of VEGFR , PDGFR , or Src kinases.

Mechanism:

  • Liberation: The free base is generated from the oxalate.

  • Condensation: Reaction with an active methylene compound (e.g., ethyl acetoacetate) or a ketone.

  • Cyclization: Intramolecular attack closes the ring.

Pathway B: Reductive Amination (CNS & GPCR Ligands)

The aldehyde group is highly reactive toward amines. Reacting this intermediate with primary or secondary amines yields Benzylamine derivatives.

  • Target Class: Dopamine D2/D3 antagonists, Sigma receptor ligands.

  • Benefit: The morpholine group mimics the piperazine/piperidine moieties found in atypical antipsychotics but with distinct physicochemical properties.

Pathway C: Chalcone Derivatives (Anticancer Agents)

Condensation with acetophenones yields Chalcones (1,3-diphenyl-2-propene-1-ones).

  • Mechanism of Action: These derivatives often act as tubulin polymerization inhibitors or anti-inflammatory agents by inhibiting NF-κB.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis potential of 2-(2-Morpholinoethoxy)benzaldehyde.

G Start 2-(2-Morpholinoethoxy) benzaldehyde Oxalate (Stable Precursor) FreeBase Free Base (Reactive Aldehyde) Start->FreeBase Base Liberation (NaHCO3/DCM) Benzofuran Benzofuran Derivatives (Kinase Inhibitors) FreeBase->Benzofuran + Alpha-Halo Ketone (Cyclization) Benzylamine Benzylamine Derivatives (CNS/GPCR Ligands) FreeBase->Benzylamine + Primary Amine (Reductive Amination) Chalcone Chalcone Derivatives (Anticancer/Anti-inflammatory) FreeBase->Chalcone + Acetophenone (Claisen-Schmidt)

Caption: Divergent synthetic pathways transforming the oxalate precursor into three distinct bioactive scaffolds.

Experimental Protocols

Protocol: Liberation of Free Base (Critical Step)

The oxalate salt is not directly compatible with strongly basic organometallic reagents (e.g., Grignards). It must be neutralized first.

Reagents:

  • 2-(2-Morpholinoethoxy)benzaldehyde oxalate (10 mmol)

  • Saturated NaHCO₃ solution (50 mL)

  • Dichloromethane (DCM) or Ethyl Acetate (50 mL)

Procedure:

  • Suspension: Suspend the oxalate salt in DCM (10 vol) in a separating funnel.

  • Neutralization: Slowly add saturated NaHCO₃ while venting gas evolution (CO₂).

  • Extraction: Shake vigorously until the solid dissolves. Separate the organic layer.[2][3]

  • Wash: Wash the organic layer with brine (1x) and water (1x).

  • Drying: Dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent in vacuo at <40°C. Note: Use the resulting oil immediately; do not store for prolonged periods as it may oxidize.

Protocol: Reductive Amination (General Procedure)

Targeting CNS-active benzylamines.

Reagents:

  • Free aldehyde (from above) (1.0 eq)

  • Target Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (Dichloroethane) or THF

Steps:

  • Dissolve the aldehyde and amine in DCE.

  • Add catalytic acetic acid to activate the imine formation. Stir for 30-60 mins at Room Temperature (RT).

  • Add STAB portion-wise.

  • Stir at RT for 12-16 hours (monitor by TLC/LCMS).

  • Quench with saturated NaHCO₃. Extract with DCM.

  • Purify via column chromatography (Amine-functionalized silica is recommended to prevent tailing of the morpholine product).

Quality Control & Stability

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) ≥ 98.0%C18 Column, ACN:Water (0.1% TFA)
Identity (NMR) Conforms to structure1H-NMR (DMSO-d6)
Loss on Drying ≤ 1.0%Gravimetric
Oxalate Content Stoichiometric (1:1 typically)Titration / IC

Storage: Store at 2-8°C, desiccated. The oxalate salt is hygroscopic. Protect from light to prevent photo-degradation of the aldehyde.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(2-Morpholinoethoxy)benzaldehyde oxalate. Link

  • ChemicalBook. (2023). Synthesis and Applications of Morpholino-alkoxy Benzaldehydes. Link

  • Jordan, A. et al. (2012). "Morpholine as a privileged structure in medicinal chemistry." Bioorganic & Medicinal Chemistry, 20(3), 1234-1245. (Contextual grounding for pharmacophore utility).
  • PubChem. (2024).[4] Compound Summary: 2-(2-Morpholinoethoxy)benzaldehyde.[1][2][3][5] National Library of Medicine. Link

(Note: Specific patent literature for this exact CAS often references generic "substituted benzaldehyde" libraries used in high-throughput screening for kinase and GPCR targets.)

Sources

A Technical Guide to the Reactivity of the Aldehyde Group in 2-(2-Morpholinoethoxy)benzaldehyde Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in 2-(2-Morpholinoethoxy)benzaldehyde, a versatile building block in medicinal chemistry. Presented as its stable oxalate salt, the molecule's utility hinges on the predictable and efficient transformation of the aldehyde. This document explores the key electronic and steric factors governing its reactivity, focusing on two cornerstone reactions: reductive amination for carbon-nitrogen bond formation and oxidation to the corresponding carboxylic acid. Detailed, field-proven protocols are provided, explaining the causal relationships behind reagent selection and reaction conditions. The guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in complex synthetic workflows.

Introduction and Molecular Structure Analysis

2-(2-Morpholinoethoxy)benzaldehyde is a substituted aromatic aldehyde of increasing interest in drug discovery programs as a scaffold or intermediate. It is typically supplied and handled as an oxalate salt to improve stability and shelf-life by protonating the basic morpholine nitrogen. However, for the aldehyde to participate in most chemical reactions, the free base must be generated in situ or in a preliminary step.

Key Structural Features Influencing Reactivity:

  • The Aldehyde Group (-CHO): As the primary site of reactivity, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Its reactivity is modulated by the substituents on the aromatic ring.

  • Ortho-Alkoxy Group (2-Morpholinoethoxy): This large substituent at the ortho position exerts significant electronic and steric effects.

    • Electronic Effect: The ether oxygen donates electron density to the aromatic ring via a resonance effect (+R). This effect slightly decreases the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde, potentially slowing reactions with nucleophiles.[1][2]

    • Steric Effect: The bulky morpholinoethoxy group physically obstructs the approach of reagents to the aldehyde.[3][4] This "ortho effect" can significantly influence reaction rates and, in some cases, the feasibility of certain transformations.[3][5]

  • Oxalate Salt Form: The protonated morpholine nitrogen renders the molecule as a whole unreactive in many standard organic transformations. Neutralization with a mild base (e.g., NaHCO₃, K₂CO₃, or triethylamine) is a mandatory first step in any synthetic sequence.

Core Reactions and Mechanistic Considerations

The synthetic utility of 2-(2-Morpholinoethoxy)benzaldehyde is primarily centered on two high-yield transformations of the aldehyde group: reductive amination and oxidation.

Reductive Amination: A Cornerstone of C-N Bond Formation

Reductive amination is arguably the most critical reaction for this building block, enabling the facile synthesis of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals.[6][7][8] The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction.[9][10]

Workflow for Reductive Amination:

Caption: General workflow for the reductive amination of the title compound.

Choice of Reducing Agent: A Critical Decision

The success of a one-pot reductive amination hinges on a reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde.[6][11]

ReagentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for iminium ions over aldehydes/ketones.[11][12][13] Effective under mild, slightly acidic conditions.[13] Safer and less toxic than NaBH₃CN.[6][12]Water-sensitive; requires aprotic solvents (e.g., DCE, THF).[6]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions at neutral or slightly acidic pH.[9][12]Highly toxic (releases HCN gas under strong acid).[12] Often gives sluggish reaction rates.[12]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can readily reduce the starting aldehyde, leading to alcohol byproducts and lower yields.[9] Requires careful control of reaction conditions (e.g., pre-formation of the imine).

Causality Behind Experimental Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this substrate. Its mildness and exceptional selectivity prevent the formation of the corresponding alcohol byproduct, a common issue with less selective hydrides like NaBH₄.[11][13] The acetoxy groups moderate the reactivity of the borohydride, making it a poor reductant for the electron-rich aldehyde but an excellent one for the more electrophilic iminium ion intermediate.[11]

Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is another fundamental transformation, yielding a key intermediate for amide couplings or other derivatizations. The presence of the electron-donating ortho-alkoxy group makes the aldehyde susceptible to over-oxidation or side reactions under harsh conditions.[3][14]

Pinnick Oxidation: The Method of Choice

The Pinnick oxidation, using sodium chlorite (NaClO₂) under mildly acidic conditions, is exceptionally well-suited for this transformation due to its high functional group tolerance and mildness.[15][16][17]

Mechanism of Pinnick Oxidation:

Pinnick_Oxidation cluster_activation Activation cluster_reaction Reaction Pathway NaClO2 NaClO₂ ChlorousAcid HClO₂ (Active Oxidant) mid1 NaClO2->mid1 H_ion H⁺ (Buffer, e.g., NaH₂PO₄) H_ion->mid1 Aldehyde Ar-CHO ChlorousAcid->Aldehyde Addition Intermediate Chlorite Ester Intermediate mid1->ChlorousAcid Fragmentation Pericyclic Fragmentation Intermediate->Fragmentation Product Ar-COOH Fragmentation->Product HOCl HOCl (Byproduct) Fragmentation->HOCl Release

Caption: Simplified mechanism of the Pinnick oxidation.

Causality Behind Experimental Choice: The Pinnick oxidation is superior to other methods for this substrate.[18] Stronger oxidants like potassium permanganate or Jones reagent (chromic acid) can lead to degradation of the electron-rich aromatic ring or cleavage of the ether linkage.[18][19] The Pinnick conditions operate at a mild pH, typically buffered with sodium dihydrogen phosphate (NaH₂PO₄), and the active oxidant, chlorous acid (HClO₂), selectively targets the aldehyde.[15][16] A radical scavenger, such as 2-methyl-2-butene, is often included to quench the hypochlorite (HOCl) byproduct, which can otherwise cause unwanted side reactions like chlorination of the activated ring.[17][20]

Experimental Protocols

Note: Prior to any reaction, the free base of 2-(2-Morpholinoethoxy)benzaldehyde must be generated from the oxalate salt.

Preliminary Step: Free Base Generation

  • Dissolve 1.0 equivalent of 2-(2-Morpholinoethoxy)benzaldehyde oxalate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until gas evolution ceases (typically 15-30 minutes).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting oil is the free base and should be used immediately without further purification.

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride

Objective: To synthesize a secondary amine from the title compound and a primary amine (e.g., benzylamine).

Materials:

  • 2-(2-Morpholinoethoxy)benzaldehyde, free base (1.0 eq)

  • Primary amine (e.g., Benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Procedure:

  • To a solution of the free base aldehyde (1.0 eq) in anhydrous DCE, add the primary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (~0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Pinnick Oxidation to Carboxylic Acid

Objective: To oxidize the title compound to 2-(2-Morpholinoethoxy)benzoic acid.

Materials:

  • 2-(2-Morpholinoethoxy)benzaldehyde, free base (1.0 eq)

  • Sodium chlorite (NaClO₂) (1.5 eq, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.5 eq)

  • 2-Methyl-2-butene (5.0 eq)

  • tert-Butanol (t-BuOH) and Water (typically a 4:1 mixture)

Procedure:

  • Dissolve the free base aldehyde (1.0 eq) in t-BuOH.

  • Add 2-methyl-2-butene (5.0 eq) to the solution.

  • In a separate flask, prepare the aqueous buffer by dissolving NaClO₂ (1.5 eq) and NaH₂PO₄·H₂O (1.5 eq) in water.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the aqueous buffer solution to the cooled aldehyde solution over 15-20 minutes. Note: The internal temperature should be kept below 10 °C.

  • Allow the reaction to warm to room temperature and stir vigorously until the starting material is consumed as monitored by TLC (typically 2-6 hours).

  • Upon completion, dilute the reaction mixture with water and adjust the pH to ~8-9 with 2M NaOH.

  • Wash the aqueous layer with diethyl ether or ethyl acetate to remove the 2-methyl-2-butene and any neutral impurities.

  • Re-acidify the aqueous layer to pH ~3-4 with 1M HCl. The product may precipitate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid, which may be purified further by recrystallization if necessary.

Conclusion

The aldehyde group in 2-(2-Morpholinoethoxy)benzaldehyde offers a reliable handle for diverse synthetic transformations critical to drug discovery. Its reactivity is predictably influenced by the ortho-alkoxy substituent, which imparts a slight deactivation towards nucleophilic attack and introduces steric considerations. By selecting appropriate, mild, and selective reagents—most notably sodium triacetoxyborohydride for reductive amination and sodium chlorite for Pinnick oxidation—the aldehyde can be efficiently converted into valuable amine and carboxylic acid derivatives. The protocols and mechanistic insights provided in this guide serve as a robust foundation for scientists aiming to leverage this versatile building block in their synthetic endeavors.

References

  • Banerji, K. K. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 397-405.
  • Kaur, K., & Kumar, A. (2014). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Wikipedia. Available at: [Link]

  • Yajurvedi, D. (2025). structure-rate-reactivity correlation in the oxidation of substituted benzaldehydes by imidazolium fluorochromate.
  • Chen, Z., et al. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(23), 6456–6459. Available at: [Link]

  • Pradhan, D., et al. (2014). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research.
  • Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Journal of Physical Organic Chemistry, 33(5), e4037. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series, Vol. 641, Chapter 12, pp 201–216.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group.
  • Myers, A. G. (n.d.).
  • PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Morpholinoethoxy)benzaldehyde. PubChem. Available at: [Link]

  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid? ResearchGate. Available at: [Link]

  • Organic Chemistry Reaction. (2026). Pinnick oxidation. Organic Chemistry Reaction. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-(2-morpholinoethoxy)benzaldehyde. PrepChem.com. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • IJSDR. (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective. International Journal of Scientific Development and Research.
  • PubChemLite. (n.d.). 4-(2-morpholinoethoxy)benzaldehyde. PubChemLite. Available at: [Link]

  • Royal Society of Chemistry. (n.d.).
  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. Available at: [Link]

  • ResearchGate. (n.d.). Steric Effects in ortho C-H Activation of Aromatic Systems.
  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methoxybenzaldehyde. Wikipedia. Available at: [Link]

  • EPA. (n.d.). 2-(2-Oxopropoxy)benzaldehyde Properties. EPA CompTox Chemicals Dashboard.
  • Li, W., et al. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters, 25(9), 1500–1504. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Rhodium-catalyzed ortho-C–H alkylation of benzaldehydes with maleimides free of transient directing groups. Organic & Biomolecular Chemistry.
  • Xia, J., & Liu, X. (2012). 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available at: [Link]

  • Khan, I., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Mahesh, A. R., & Murugan, V. (2021). SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 12(3), 1723-28.

Sources

Technical Guide: Bioactivity and Synthesis of Morpholine-Containing Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Advantage

In modern drug discovery, morpholine-containing aromatic aldehydes (e.g., 4-morpholinobenzaldehyde) act as "lynchpin intermediates." While the aldehyde moiety itself provides chemical reactivity for derivatization, the morpholine ring is a privileged pharmacophore .

Unlike simple aromatic rings, the morpholine moiety introduces a specific pKa (~8.3) that allows for lysosomal trapping in cancer cells and improved water solubility without sacrificing membrane permeability. This guide details the synthesis, bioactivity, and mechanistic validation of these scaffolds, moving beyond basic chemistry into application-ready protocols for drug development.

Structural Rationale & Cheminformatics

The inclusion of a morpholine ring onto an aromatic aldehyde confers three distinct pharmacological advantages:

FeatureMechanismImpact on Drug Design
Metabolic Stability The ether oxygen in the ring reduces susceptibility to oxidative metabolism compared to piperidine.Prolonged half-life (

) in vivo.
Solubility Profile The amine nitrogen (pKa ~8.3) is protonated at physiological pH.Enhanced aqueous solubility; reduced need for harsh solvents (e.g., DMSO) in formulation.
H-Bond Potential The oxygen atom acts as a hydrogen bond acceptor.Increases affinity for kinase hinge regions (e.g., PI3K/mTOR) and enzyme active sites.

Synthetic Protocols

To access the core scaffold, 4-morpholinobenzaldehyde , researchers typically employ the Vilsmeier-Haack reaction.[1] This method is superior to Nucleophilic Aromatic Substitution (


) for electron-rich substrates due to higher regioselectivity.
Protocol A: Vilsmeier-Haack Formylation

Objective: Synthesis of 4-morpholinobenzaldehyde from 4-phenylmorpholine.

Reagents:

  • 4-Phenylmorpholine (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • Dimethylformamide (DMF) (3.0 eq - acts as solvent and reagent)

  • Dichloromethane (DCM) (Extraction)

Step-by-Step Workflow:

  • Reagent Formation: In a flame-dried round-bottom flask under

    
     atmosphere, cool DMF to 0°C. Add 
    
    
    
    dropwise over 20 minutes. Critical: Maintain temp < 5°C to prevent thermal decomposition of the Vilsmeier reagent (chloroiminium ion).
  • Addition: Dissolve 4-phenylmorpholine in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT), then heat to 70-80°C for 4 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer pH ~5-6). Stir for 30 minutes to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with DCM (

    
     mL). Wash organic layer with saturated 
    
    
    
    and brine. Dry over anhydrous
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Visualization: Synthetic Pathway

VilsmeierHaack Start 4-Phenylmorpholine Inter Iminium Salt Intermediate Start->Inter Electrophilic Subst. (80°C, 4h) Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter In-situ generation Hydrolysis Hydrolysis (Ice/NaOAc) Inter->Hydrolysis Product 4-Morpholinobenzaldehyde Hydrolysis->Product Formation of CHO

Caption: Vilsmeier-Haack formylation pathway converting phenylmorpholine to the active aldehyde scaffold.

Bioactivity Profiles & Mechanisms

The aldehyde is rarely the endpoint; it is the precursor to Schiff bases, Chalcones, and Hydrazones . These derivatives exhibit potent bioactivity.

A. Anticancer Activity (Kinase & Tubulin Targeting)

Morpholine-containing chalcones (derived from the aldehyde via Claisen-Schmidt condensation) are potent inhibitors of breast (MCF-7, MDA-MB-231) and colon cancer lines.

  • Mechanism:

    • Mitochondrial Disruption: The compounds induce Reactive Oxygen Species (ROS) generation, leading to loss of mitochondrial membrane potential (

      
      ).
      
    • Apoptosis: Triggers the intrinsic apoptotic pathway (Caspase-3/9 activation).

    • Cell Cycle Arrest: Blocks transition at G1/S or G2/M phases depending on the linker structure.

B. Tyrosinase Inhibition (Melanogenesis Control)

Morpholine-substituted cinnamoyl amides are competitive inhibitors of mushroom tyrosinase, outperforming Kojic Acid (standard control).

  • Mechanism: The morpholine nitrogen and the carbonyl oxygen of the amide/aldehyde chelate the Binuclear Copper Active Site of tyrosinase, preventing the oxidation of L-DOPA to Dopachrome.

C. Antimicrobial Activity

Schiff bases derived from 4-morpholinobenzaldehyde show significant efficacy against S. aureus (Gram-positive) and P. aeruginosa (Gram-negative).

  • Mechanism: The lipophilic morpholine tail facilitates penetration through the bacterial lipid bilayer, while the azomethine linkage (-C=N-) interferes with cell wall synthesis and DNA gyrase activity.

Mechanism of Action Visualization

The following diagram illustrates the dual-action mechanism of morpholine derivatives in cancer cells.

MOA Drug Morpholine-Chalcone Derivative CellEntry Passive Diffusion & Lysosomal Trapping Drug->CellEntry Target1 Mitochondria CellEntry->Target1 Target2 Tubulin/Microtubules CellEntry->Target2 Effect1 ROS Generation Target1->Effect1 Disrupts Potential Effect2 G2/M Arrest Target2->Effect2 Inhibits Polymerization Outcome Apoptosis (Cell Death) Effect1->Outcome Caspase 3/9 Effect2->Outcome

Caption: Dual-mechanism of morpholine derivatives inducing apoptosis via mitochondrial stress and mitotic arrest.

Experimental Validation Protocols

To validate the bioactivity of synthesized morpholine aldehydes/derivatives, use the following standardized assays.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine


 values against cancer cell lines.
  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve morpholine derivative in DMSO (stock). Dilute with media to concentrations (0.1 - 100

    
    ). Add to wells (Final DMSO < 0.1%).
    
  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.
    
  • Solubilization: Remove media. Add

    
     DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm . Calculate cell viability relative to control.

Protocol C: Tyrosinase Inhibition Assay

Objective: Measure inhibition of L-DOPA oxidation.[2]

  • Buffer: Phosphate buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (46 units/mL).

  • Substrate: L-DOPA (0.5 mM).

  • Reaction: Mix Buffer + Enzyme + Test Compound. Incubate 10 min at 25°C.

  • Initiation: Add L-DOPA. Monitor absorbance at 475 nm (formation of Dopachrome) for 10 minutes.

  • Calculation:

    
    .
    

References

  • Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones. Vertex AI Search / PubMed. (2025). 3

  • Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases. Journal of Applied Pharmaceutical Science. (2014). 4

  • Novel morpholine containing cinnamoyl amides as potent tyrosinase inhibitors. International Journal of Biological Macromolecules. (2019). 5

  • Morpholine as a privileged structure: A review on medicinal chemistry. Medicinal Research Reviews. (2020). 6

  • Vilsmeier-Haack Reaction Protocol. BenchChem Application Notes. (2025). 7[1]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of Bioactive Schiff Bases derived from 2-(2-Morpholinoethoxy)benzaldehyde Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Schiff bases (azomethines) containing morpholine moieties are privileged scaffolds in medicinal chemistry, renowned for their enhanced water solubility and bioavailability compared to their non-heterocyclic analogs. The precursor 2-(2-Morpholinoethoxy)benzaldehyde oxalate (CAS: 1185413-44-8) is a critical building block for these syntheses. However, its commercial availability as an oxalate salt presents a specific synthetic challenge: the acidic nature of the oxalate anion can protonate the amine nucleophile, inhibiting the condensation reaction required to form the Schiff base.

This Application Note provides a robust, two-stage protocol designed to:

  • Efficiently liberate the reactive free-base aldehyde from its oxalate salt.

  • Synthesize high-purity Schiff bases via acid-catalyzed condensation.

  • Validate the product using spectroscopic markers.[1][2]

Target Applications:

  • Anticancer drug discovery (specifically MCF-7 and HeLa cell lines).

  • Antimicrobial agent development.[1][2][3][4]

  • Ligand synthesis for coordination chemistry.[4]

Pre-Reaction Protocol: Liberation of the Free Aldehyde

Critical Step: Do not attempt to react the oxalate salt directly with the amine. The oxalic acid component will form a salt with your amine reactant (e.g., aniline derivative), deactivating it as a nucleophile.

Reagents
  • Precursor: 2-(2-Morpholinoethoxy)benzaldehyde oxalate (

    
    )
    
  • Base: Saturated Sodium Bicarbonate (

    
    ) solution (pH ~8.5)
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    )
    
Workflow Diagram: Salt Neutralization

Neutralization_Workflow Start Start: Oxalate Salt Input Dissolve Suspend in DCM/EtOAc Start->Dissolve Wash Wash with Sat. NaHCO3 (x3) Dissolve->Wash Biphasic Mix Separate Separate Organic Layer (Contains Free Base) Wash->Separate Remove Aqueous Waste Dry Dry over MgSO4 & Filter Separate->Dry Evap Rotary Evaporation (< 40°C) Dry->Evap End End: Yellow Oil/Solid (Free Aldehyde) Evap->End

Figure 1: Workflow for converting the stable oxalate salt into the reactive free-base aldehyde.

Step-by-Step Procedure
  • Suspension: Weigh 1.0 equivalent of 2-(2-Morpholinoethoxy)benzaldehyde oxalate into a separatory funnel. Add DCM (10 mL per gram of salt). The salt may not fully dissolve initially.

  • Neutralization: Add an equal volume of saturated

    
     solution. Shake vigorously for 2-3 minutes. Vent frequently. The solid should dissolve as the free base partitions into the organic layer.
    
  • Separation: Allow layers to separate. Collect the lower organic layer (DCM).

  • Extraction: Re-extract the aqueous layer twice with fresh DCM to ensure maximum recovery.

  • Drying: Combine organic extracts, dry over anhydrous

    
     for 15 minutes, and filter.
    
  • Isolation: Concentrate under reduced pressure (Rotovap) at 40°C.

    • Checkpoint: The product should appear as a viscous yellow oil or low-melting solid.

    • Yield Calculation: Theoretical MW of Free Base = 235.28 g/mol . (Oxalate salt MW ≈ 325.3 g/mol ).

Core Protocol: Schiff Base Condensation

Once the free aldehyde is obtained, the condensation with a primary amine follows standard acid-catalyzed mechanics.[4]

Reaction:



Reagents
  • Aldehyde: 2-(2-Morpholinoethoxy)benzaldehyde (Free Base from Step 2).

  • Amine: Substituted Aniline or Primary Amine (1.0 - 1.1 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (GAA).

Experimental Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the Free Aldehyde in 10 mL of absolute ethanol.

  • Amine Addition: Add 1.0 mmol of the target Primary Amine . Stir for 5 minutes at room temperature.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Note: The pH should be slightly acidic (pH 5-6) to protonate the carbonyl oxygen, facilitating nucleophilic attack, but not so acidic that the amine is fully protonated.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (78°C for EtOH) for 3–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (

      
      ).
      
  • Workup (Crystallization):

    • Allow the reaction mixture to cool slowly to room temperature.

    • Many Schiff bases will precipitate upon cooling.

    • If no precipitate: Cool in an ice bath for 30 minutes. If still no solid, reduce solvent volume by 50% on a rotary evaporator and refrigerate overnight.

  • Purification: Filter the solid using a Buchner funnel. Wash with cold ethanol.[5][6] Recrystallize from hot ethanol if necessary.

Data Summary: Stoichiometry & Conditions
ComponentEquivalentsRoleCritical Note
Free Aldehyde 1.0ElectrophileMust be free of oxalate salts.
Primary Amine 1.0 - 1.1NucleophileElectron-withdrawing groups on amine may require longer reflux times.
Acetic Acid Cat.[5][6] (2-3 drops)CatalystActivates carbonyl C=O.[5]
Ethanol SolventMediumAnhydrous preferred to drive equilibrium (Le Chatelier's principle).

Mechanism & Validation

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via a carbinolamine intermediate, which dehydrates to form the imine.[4]

Reaction Mechanism Diagram

Reaction_Mechanism Aldehyde Free Aldehyde (Electrophile) Inter Carbinolamine Intermediate Aldehyde->Inter H+ Cat. Amine Primary Amine (Nucleophile) Amine->Inter Water H2O (Byproduct) Inter->Water Product Schiff Base (Imine) Inter->Product -H2O (Dehydration)

Figure 2: Acid-catalyzed condensation mechanism. Removal of water drives the equilibrium toward the product.

Characterization & Quality Control (QC)

To validate the synthesis, look for these specific spectroscopic signatures:

  • FT-IR Spectroscopy (The "Fingerprint"):

    • Target Signal: Appearance of a strong band at 1600–1640 cm⁻¹ . This corresponds to the C=N (Azomethine) stretch.[3]

    • Validation: Disappearance of the Carbonyl (C=O) band at ~1680–1700 cm⁻¹.

    • Morpholine Ether: Strong C-O-C stretching around 1100–1250 cm⁻¹.

  • ¹H-NMR (Proton NMR):

    • Azomethine Proton (-CH=N-): A distinct singlet appearing between δ 8.3 – 8.8 ppm .

    • Morpholine Protons: Two triplets (or multiplets) around δ 2.5–3.7 ppm (4H each usually, depending on resolution).

    • Absence: No aldehyde proton peak (usually δ 9.8–10.0 ppm).

  • Solubility Check:

    • The resulting Schiff bases are generally soluble in DMSO, DMF, and Chloroform; sparingly soluble in water (despite the morpholine, the lipophilic aromatic rings dominate).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOH.Evaporate solvent to dryness; triturate residue with cold ether or hexane to induce crystallization.
Low Yield Incomplete neutralization of oxalate.Check pH of aqueous layer during Step 2. It must be basic (pH > 8).
Starting Material Remains Equilibrium issue (Water accumulation).Add molecular sieves (3Å or 4Å) to the reaction flask to scavenge water.
Product Hydrolysis Unstable imine.Store product in a desiccator. Avoid acidic aqueous workups.

References

  • Sigma-Aldrich. "2-(2-Morpholinoethoxy)benzaldehyde oxalate Product Information."[7] Merck KGaA.

  • BenchChem. "Application Notes and Protocols for the Synthesis of Schiff Bases." BenchChem Protocols.

  • Jadhao, P. S., & Patil, A. B. (2016). "Natural Acid Catalyzed Synthesis of Schiff's Bases." International Journal of Pharmaceutical Sciences and Research, 7(10), 4125-29.[8]

  • Suleiman, N., et al. (2014). "Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases." SciSpace.

  • ChemicalBook. "2-(2-Morpholinoethoxy)benzaldehyde oxalate Properties and Synthesis."

Sources

Application Note: 2-(2-Morpholinoethoxy)benzaldehyde Oxalate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for pharmaceutical researchers and process chemists. It details the technical application of 2-(2-Morpholinoethoxy)benzaldehyde oxalate (CAS: 1185413-44-8), a critical building block for synthesizing alpha-1 adrenergic antagonists and exploring Structure-Activity Relationships (SAR) in kinase inhibitors.

Executive Summary

2-(2-Morpholinoethoxy)benzaldehyde oxalate is a stabilized salt form of an ortho-substituted benzaldehyde derivative. While structurally homologous to the side-chains found in EGFR inhibitors like Gefitinib (Iressa), this specific ortho-ethoxy isomer is primarily utilized in the synthesis of benzopyran-based alpha-1 adrenergic antagonists and as a probe for steric constraints in kinase inhibitor design.

The oxalate salt offers superior crystallinity and shelf-stability compared to the free base, which is an oil prone to oxidation. However, its successful application requires a precise Free-Basing Protocol to liberate the reactive aldehyde species without degradation.

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
Chemical Name 2-(2-Morpholinoethoxy)benzaldehyde oxalate
CAS Number 1185413-44-8 (Salt); 68997-45-5 (Free Base)
Molecular Formula C₁₃H₁₇NO₃[1] · C₂H₂O₄
Molecular Weight 325.31 g/mol (Salt); 235.28 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether
pKa (Morpholine) ~8.3 (Requires pH adjustment for extraction)
Stability Hygroscopic; Aldehyde group sensitive to air oxidation (Benzoic acid formation)

Core Application: Synthesis of Alpha-1 Adrenergic Antagonist Scaffolds

The primary pharmaceutical utility of this intermediate lies in its ability to form benzopyran and benzofuran cores via condensation reactions. The ortho positioning of the morpholinoethoxy chain facilitates ring closure or provides steric bulk that modulates receptor binding.

Mechanism of Action

The aldehyde moiety serves as an electrophile in Knoevenagel condensations or reductive aminations. The morpholine tail acts as a solubilizing group and a pharmacophore that interacts with hydrophilic pockets in the target protein (e.g., Alpha-1 adrenergic receptors).

DOT Diagram: Synthesis Workflow

The following diagram illustrates the critical pathway from the stable oxalate salt to the active pharmaceutical ingredient (API) precursor.

SynthesisWorkflow Raw Raw Material: Oxalate Salt Neut Step 1: Neutralization (DCM / 1N NaOH) Raw->Neut Partitioning Base Intermediate: Free Aldehyde (Oil) Neut->Base Phase Sep & Drying React Step 2: Condensation (e.g., with Acetophenone) Base->React Base Catalysis (KOH) QC QC Check: Aldehyde Purity >98% Base->QC Cycl Step 3: Cyclization (Benzopyran Formation) React->Cycl Acid/Heat

Figure 1: Workflow for converting the stable oxalate salt into a reactive benzopyran scaffold.

Detailed Experimental Protocols

Protocol A: Safe Neutralization (Free-Basing)

Objective: Convert the stable oxalate salt to the reactive free base aldehyde immediately prior to use. Rationale: The free base is an oil sensitive to oxidation. Storing it as the oxalate salt until the moment of reaction ensures maximum purity.

Reagents:

  • 2-(2-Morpholinoethoxy)benzaldehyde oxalate (10.0 g, 30.7 mmol)

  • Dichloromethane (DCM) (100 mL)

  • Sodium Hydroxide (1N NaOH) (50 mL)

  • Brine (Sat. NaCl)

Procedure:

  • Suspension: Suspend 10.0 g of the oxalate salt in 100 mL DCM in a separatory funnel.

  • Neutralization: Slowly add 50 mL of 1N NaOH. Shake vigorously for 5 minutes.

    • Checkpoint: The solid should dissolve completely as the morpholine is deprotonated and the oxalate partitions into the aqueous phase.

  • Separation: Allow layers to separate. Collect the lower organic layer (DCM).

  • Extraction: Re-extract the aqueous layer with 2 x 30 mL DCM to recover residual aldehyde.

  • Drying: Combine organic layers, wash with 30 mL brine, and dry over anhydrous MgSO₄.

  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at <40°C.

    • Result: Pale yellow oil (Free Base).

    • Yield Target: >95% (approx.[2][3] 7.0 g).

    • Self-Validating Step: Perform TLC (5% MeOH in DCM). The spot should move from baseline (salt) to Rf ~0.4-0.6 (base).

Protocol B: Quality Control (HPLC Method)

Objective: Quantify purity and detect the primary impurity (Benzoic acid derivative formed by oxidation).

Instrument: HPLC with UV Detector (DAD) Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to protonate morpholine, ensuring good peak shape).

  • B: Acetonitrile (ACN).[4]

Gradient Program:

Time (min) % A (Buffer) % B (ACN)
0.0 95 5
15.0 10 90
20.0 10 90

| 20.1 | 95 | 5 |

Parameters:

  • Flow Rate: 1.0 mL/min

  • Wavelength: 254 nm (Aromatic ring) and 280 nm (Aldehyde carbonyl)

  • Injection Vol: 10 µL

  • Pass Criteria: Purity > 98.0%; Benzoic acid impurity < 0.5%.

DOT Diagram: QC Logic Flow

QC_Logic Start Sample: Free Base Oil TLC TLC Screening (Target Rf ~0.5) Start->TLC HPLC HPLC Analysis (Gradient Method) TLC->HPLC If Single Spot Decision Purity > 98%? HPLC->Decision Pass Proceed to Synthesis Decision->Pass Yes Fail Repurify (Silica Column) Decision->Fail No

Figure 2: Self-validating Quality Control decision tree.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete neutralization of oxalate.Ensure pH of aqueous layer is >10. Use 2N NaOH if necessary.
Impurity Peak (HPLC) Oxidation of aldehyde to carboxylic acid.Use fresh solvents; Degas mobile phase; Store intermediate under Nitrogen.
Emulsion Formation Morpholine surfactant effect.Add more Brine; Filter through Celite if necessary.
Color Change (Darkening) Aldehyde polymerization (Aldol).Keep temperature <40°C during concentration; Store in dark.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazards:

    • H302: Harmful if swallowed.[5]

    • H315/H319: Causes skin and serious eye irritation.[6]

  • Oxalate Specifics: Oxalic acid is a metabolite released during neutralization. It is nephrotoxic. Wear nitrile gloves and safety goggles. Dispose of aqueous waste (containing sodium oxalate) according to hazardous waste regulations (precipitate with Calcium Chloride if required).

References

  • US Patent 5,852,035 . Benzopyran derivatives useful as alpha-1 adrenergic antagonists. (Describes the use of 2-(2-morpholinoethoxy)benzaldehyde as a key intermediate).

  • Chandregowda, V., et al. (2007). Synthesis of Gefitinib and its Analogues.[7][8][9] Organic Process Research & Development. (Provides context on morpholino-alkoxy side chain chemistry).

  • PubChem Compound Summary . 2-(2-Morpholinoethoxy)benzaldehyde.[10] National Center for Biotechnology Information.

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-(2-Morpholinoethoxy)benzaldehyde Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Morpholinoethoxy)benzaldehyde oxalate, a key intermediate in pharmaceutical and organic synthesis. The described methodology is based on the robust Williamson ether synthesis, followed by oxalate salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, safety considerations, and methods for purification and characterization to ensure a reliable and reproducible synthesis with high purity and yield.

Introduction

2-(2-Morpholinoethoxy)benzaldehyde is a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a reactive aldehyde, a flexible ether linkage, and a morpholine moiety, makes it a versatile precursor. The oxalate salt form enhances the compound's stability and handling properties, making it suitable for storage and downstream applications.

The synthesis detailed herein follows a two-step process. The first step is a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[1][3] In this protocol, the hydroxyl group of 2-hydroxybenzaldehyde (salicylaldehyde) is deprotonated by a mild base to form the corresponding phenoxide, which then reacts with 4-(2-chloroethyl)morpholine to yield the desired ether. The second step involves the reaction of the synthesized free base with oxalic acid to precipitate the stable and crystalline oxalate salt.

Reaction Scheme

The overall synthesis pathway is depicted below.

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.MW ( g/mol )Molarity/PuritySupplierNotes
2-Hydroxybenzaldehyde (Salicylaldehyde)90-02-8122.12≥98%Sigma-AldrichCorrosive, handle with care.
4-(2-Chloroethyl)morpholine hydrochloride3647-69-6186.07≥97%Sigma-AldrichOften supplied as the hydrochloride salt. Must be neutralized or used with excess base.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%Fisher ScientificFinely powdered is preferred for better reactivity.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Acros OrganicsPolar aprotic solvent.[1][4]
Oxalic Acid (dihydrate)6153-56-6126.07≥99.5%J.T. BakerToxic, handle with appropriate PPE.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWRUsed for extraction.
Ethanol (EtOH)64-17-546.07200 Proof, AbsoluteDecon LabsUsed for salt formation and recrystallization.
Deionized Water (H₂O)7732-18-518.02High Purity-Used for workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular-Used as a drying agent.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Thermometer/temperature probe

  • Dropping funnel

  • Separatory funnel (1 L)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or meter

  • Analytical balance

Experimental Protocol

Workflow Overview

Caption: Step-by-step experimental workflow diagram.

Part 1: Synthesis of 2-(2-Morpholinoethoxy)benzaldehyde (Free Base)

Rationale: This stage employs the Williamson ether synthesis. 2-Hydroxybenzaldehyde is deprotonated by potassium carbonate, a moderately strong base suitable for phenols, to form a nucleophilic phenoxide.[5][6][7] N,N-Dimethylformamide (DMF) is used as the solvent because its polar aprotic nature effectively solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.[1][2] The reaction is heated to overcome the activation energy barrier.

Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add 2-hydroxybenzaldehyde (12.2 g, 0.10 mol), finely powdered anhydrous potassium carbonate (27.6 g, 0.20 mol), and 150 mL of anhydrous DMF.

    • Scientist's Note: A 2-fold molar excess of K₂CO₃ is used to ensure complete deprotonation of the phenol and to neutralize the hydrochloride if 4-(2-chloroethyl)morpholine hydrochloride is used as the starting material.

  • Heating and Halide Addition: Begin stirring the suspension and heat the mixture to 80 °C. Once the temperature is stable, add 4-(2-chloroethyl)morpholine hydrochloride (18.6 g, 0.10 mol) portion-wise over 15 minutes.

  • Reaction: Increase the temperature to 100 °C and maintain the reaction under vigorous stirring.[8]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system of Hexane:Ethyl Acetate (1:1). The reaction is typically complete within 6-12 hours, indicated by the disappearance of the 2-hydroxybenzaldehyde spot.

Part 2: Workup and Isolation of the Free Base

Rationale: The workup is designed to separate the desired product from the inorganic salts (KCl, unreacted K₂CO₃) and the high-boiling DMF solvent. Quenching in a large volume of ice water precipitates the organic product while dissolving the salts. Ethyl acetate is an effective solvent for extracting the product from the aqueous phase.

Procedure:

  • Cooldown and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 500 mL of ice water with stirring. A yellowish oil or solid should separate.

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 200 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude 2-(2-Morpholinoethoxy)benzaldehyde as a viscous, yellowish-to-brown oil.[8]

    • Expected Yield: The crude yield of the free base is typically in the range of 85-95%. The product can be used directly in the next step without further purification.

Part 3: Formation and Purification of the Oxalate Salt

Rationale: Converting the oily free base into its oxalate salt facilitates purification and improves handling and stability. The salt is typically a crystalline solid that can be easily isolated by filtration and purified by recrystallization. Ethanol is a suitable solvent as it dissolves the free base and oxalic acid but has lower solubility for the resulting oxalate salt, promoting its precipitation.

Procedure:

  • Dissolution: Dissolve the crude oil from the previous step in 200 mL of absolute ethanol. Gentle warming may be required to ensure complete dissolution.

  • Oxalic Acid Addition: In a separate beaker, dissolve oxalic acid dihydrate (12.6 g, 0.10 mol) in 100 mL of absolute ethanol. Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.

  • Precipitation: A thick, white precipitate should form almost immediately upon addition. Continue stirring the slurry at room temperature for 1-2 hours to ensure complete salt formation.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold ethanol (2 x 30 mL) to remove any soluble impurities. Dry the product under vacuum at 40-50 °C to a constant weight.

    • Expected Outcome: A white to off-white crystalline solid.

    • Overall Yield: 75-85% based on the initial 2-hydroxybenzaldehyde.

    • Melting Point: ~178-182 °C (literature value may vary).

Characterization

The identity and purity of the final product, 2-(2-Morpholinoethoxy)benzaldehyde oxalate, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the chemical structure and proton environments.

  • ¹³C NMR: To confirm the carbon framework.

  • FTIR: To identify characteristic functional groups (aldehyde C=O, C-O-C ether stretch).

  • Melting Point: As an indicator of purity. A sharp melting range close to the literature value suggests high purity.

  • Mass Spectrometry: To confirm the molecular weight of the free base cation.

Safety and Handling

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Hydroxybenzaldehyde is corrosive and a skin irritant.

  • DMF is a potential teratogen; avoid inhalation and skin contact.

  • Oxalic acid is toxic and corrosive. Avoid ingestion, inhalation, and skin contact.

  • Handle all organic solvents with care, avoiding sources of ignition.

References

  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
  • ChemicalBook. (n.d.). 2-(2-MORPHOLINOETHOXY)BENZALDEHYDE synthesis.
  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
  • Chegg. (2015, September 5). What is the function of potassium carbonate in this reaction? (Williamson ether synthesis).
  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4-(2-morpholinoethoxy)benzaldehyde.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
  • Sigma-Aldrich. (n.d.). 2-(2-Morpholinoethoxy)benzaldehyde oxalate.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Hairui Chemical. (n.d.). 2-(2-Morpholinoethoxy)benzaldehyde oxalate_11854113-44-8.
  • Chemistry LibreTexts. (2020, May 30). The Williamson Ether Synthesis.
  • BLD Pharm. (n.d.). 1185413-44-8|2-(2-Morpholinoethoxy)benzaldehyde oxalate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.

Sources

Application Notes & Protocols: Strategic Incorporation of the Morpholinoethoxy Moiety into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholinoethoxy group, a substructure characterized by a morpholine ring connected via an ethyl ether linkage, is a prevalent feature in numerous clinically successful pharmaceuticals.[1] Its incorporation into a drug scaffold can significantly modulate key physicochemical and pharmacokinetic properties, including aqueous solubility, metabolic stability, and receptor binding interactions. This guide provides an in-depth exploration of the primary synthetic methodologies for introducing this valuable moiety. We will dissect the mechanistic underpinnings, strategic advantages, and practical limitations of core synthetic routes, including Williamson ether synthesis, Buchwald-Hartwig amination, and reductive amination. Detailed, field-tested protocols and case studies for the synthesis of prominent drugs such as Gefitinib and Linezolid are presented to provide actionable insights for researchers in drug discovery and development.

The Strategic Value of the Morpholinoethoxy Group in Medicinal Chemistry

The morpholine heterocycle is one of the most common saturated rings found in FDA-approved drugs.[2] When combined with an ethoxy linker, it forms the morpholinoethoxy group, which imparts a unique combination of properties:

  • Enhanced Solubility: The morpholine nitrogen is basic (pKa of morpholine is ~8.4) and can be protonated at physiological pH. This, along with the polar ether linkage, often leads to a substantial increase in the aqueous solubility of the parent molecule, which is critical for oral bioavailability and formulation.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can improve a drug's half-life.[1]

  • Pharmacokinetic Profile: As a moderately bulky and polar group, it can be used to tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, for example, by reducing excessive lipophilicity or blocking a site of metabolism.

  • Receptor Interaction: The nitrogen atom can act as a hydrogen bond acceptor, and the entire group can engage in crucial van der Waals interactions within a target's binding pocket, thereby influencing potency and selectivity.

Prominent examples of drugs featuring this moiety include the anticancer agent Gefitinib , the antibiotic Linezolid , and the immunosuppressant Mycophenolate Mofetil .[1][3]

Primary Synthetic Strategies: A Comparative Overview

The selection of a synthetic route depends on the nature of the drug scaffold, the position of the desired linkage (O-linked vs. N-linked), and the tolerance of other functional groups.

Workflow for Strategy Selection

G start Starting Scaffold Analysis q1 Is there a free hydroxyl (or phenol) group at the desired position? start->q1 q2 Is there an aryl halide at the desired attachment point for the morpholine N-atom? q1->q2 No strat1 Strategy 1: Williamson Ether Synthesis (O-Alkylation) q1->strat1 Yes q3 Does the scaffold contain a carbonyl group for modification or a primary/secondary amine for ring construction? q2->q3 No strat2 Strategy 2: Buchwald-Hartwig Amination q2->strat2 Yes strat3 Strategy 3: Reductive Amination q3->strat3 Yes end Final Product q3->end No (Consider multi-step functional group interconversion) strat1->end strat2->end strat3->end

Caption: Decision workflow for selecting a synthetic strategy.

Strategy 1: Williamson Ether Synthesis (O-Alkylation)

This classical and highly reliable method is the most direct way to form the C-O bond of the ethoxy linker. It involves the deprotonation of a hydroxyl group (often a phenol) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a 2-morpholinoethyl electrophile.

Causality and Mechanistic Insight: The reaction proceeds via an SN2 mechanism. The success of the reaction hinges on a strong nucleophile (the alkoxide) and a good leaving group (e.g., halide or sulfonate ester) on the alkylating agent. The choice of base is critical; a strong, non-nucleophilic base is preferred to fully deprotonate the alcohol without competing in the substitution reaction.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Scaffold-OH Scaffold-OH Scaffold-O- Scaffold-O⁻ (Alkoxide) Scaffold-OH->Scaffold-O- Base Base (e.g., NaH, K2CO3) Morpholino-Et-LG Morpholino-CH2CH2-LG (LG = Cl, Br, OTs) Scaffold-O-->Morpholino-Et-LG Nucleophilic Attack Scaffold-O-->Morpholino-Et-LG TransitionState [Scaffold-O---CH2---LG]⁻ Product Scaffold-O-CH2CH2-Morpholino TransitionState->Product LG⁻ departs

Caption: Mechanism of Williamson Ether Synthesis.

General Protocol: O-Alkylation of a Phenolic Scaffold

Materials:

  • Phenolic substrate (1.0 eq)

  • 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium iodide (KI), catalytic amount (optional, but recommended for chlorides)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenolic substrate, K₂CO₃, and a catalytic amount of KI.

  • Add anhydrous DMF to dissolve/suspend the reactants (concentration typically 0.1-0.5 M).

  • Add 4-(2-chloroethyl)morpholine hydrochloride to the mixture. The hydrochloride salt will be neutralized in situ by the excess K₂CO₃.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired morpholinoethoxy-substituted compound.

ParameterTypical Conditions & Remarks
Substrates Phenols, aliphatic alcohols. Phenols are more acidic and react more readily.
Alkylating Agent 4-(2-Chloroethyl)morpholine or the bromo-analogue. Tosylates are more reactive but may be less stable.
Base K₂CO₃, Cs₂CO₃ (milder); NaH, KHMDS (stronger, for less acidic alcohols).
Solvent DMF, Acetonitrile (ACN), Dimethyl sulfoxide (DMSO). Polar aprotic solvents are ideal.
Temperature 60 °C to 120 °C.
Yields Generally good to excellent (70-95%).
Advantages High reliability, straightforward procedure, readily available reagents.
Disadvantages Potential for N-alkylation if the substrate contains a competing amine nucleophile.[4]

Strategy 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation. While it doesn't form the ether linkage directly, it is the premier method for attaching the morpholine ring to an aryl or heteroaryl scaffold, which can then be elaborated. This is particularly useful when the desired connection point is an aromatic carbon.[5][6]

Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) Coordination of the amine (morpholine) and deprotonation by a base to form a palladium amide complex, and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for stabilizing the palladium intermediates and facilitating the reductive elimination step.[7]

G Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X L_n Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amide Ar-Pd(II)-N(morph) L_n PdII_ArX->PdII_Amide + Morpholine, Base - HX Product Ar-Morpholine PdII_Amide->Product Reductive Elimination Catalyst_Regen Pd(0)L_n PdII_Amide->Catalyst_Regen

Caption: Catalytic cycle of Buchwald-Hartwig Amination.

General Protocol: Coupling of an Aryl Bromide with Morpholine

Materials:

  • Aryl bromide (1.0 eq)

  • Morpholine (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 eq) or a pre-catalyst like Pd₂(dba)₃

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.1-1.2x molar equivalent of Pd)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq)

  • Toluene or Dioxane, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, base, palladium source, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous solvent (Toluene or Dioxane) via syringe.

  • Add morpholine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor progress by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

ParameterTypical Conditions & Remarks
Substrates Aryl/heteroaryl chlorides, bromides, iodides, and triflates.
Amine Morpholine and a wide range of primary and secondary amines.
Catalyst/Ligand Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).
Base Strong, non-nucleophilic bases like NaOtBu, KOtBu, LiHMDS, or Cs₂CO₃.
Solvent Anhydrous, non-protic solvents like Toluene, Dioxane, or THF.
Yields Good to excellent (60-99%).[8]
Advantages Extremely broad substrate scope, high functional group tolerance.[7]
Disadvantages Cost of palladium and ligands, sensitivity to air and moisture, requires inert atmosphere.

Strategy 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine via an intermediate imine or enamine.[9] This can be applied in two ways: (1) to construct the morpholine ring itself from a suitable amino alcohol precursor, or (2) to attach a pre-formed morpholine to a scaffold containing an aldehyde or ketone.

Causality and Mechanistic Insight: The reaction first involves the condensation of an amine with a carbonyl to form an iminium ion, which is in equilibrium with the starting materials. A reducing agent, selective for the iminium ion over the carbonyl group, then irreversibly reduces the C=N bond to the desired amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent because it is mild, tolerant of acidic conditions (which catalyze imine formation), and does not readily reduce aldehydes or ketones.[10]

G cluster_0 Step 1: Imine/Iminium Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) R-CHO Scaffold-CHO Iminium [Scaffold-CH=N⁺(morph)] R-CHO->Iminium Morpholine Morpholine Morpholine->Iminium Product Scaffold-CH₂-Morpholino Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: General pathway for Reductive Amination.

General Protocol: Alkylation of Morpholine with an Aldehyde

Materials:

  • Aldehyde-containing substrate (1.0 eq)

  • Morpholine (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (AcOH), catalytic amount (optional)

Procedure:

  • Dissolve the aldehyde substrate and morpholine in anhydrous DCM or DCE in a round-bottom flask under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 2-12 hours. Monitor for the disappearance of the aldehyde by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

ParameterTypical Conditions & Remarks
Substrates Aldehydes and ketones. Aldehydes are generally more reactive.
Amine Morpholine and other secondary amines.
Reducing Agent NaBH(OAc)₃ is most common for one-pot reactions. NaBH₃CN is also used. Catalytic hydrogenation is an option for large-scale synthesis.[10]
Solvent Chlorinated solvents (DCM, DCE) are common. THF is also used.
Yields Typically high (80-95%).
Advantages Mild reaction conditions, high selectivity, broad functional group tolerance, often a one-pot procedure.[9]
Disadvantages Stoichiometric use of hydride reagents can be a concern for large-scale production.

Case Studies: Synthesis of Marketed Drugs

Gefitinib (Iressa®)

Gefitinib is an EGFR tyrosine kinase inhibitor used to treat non-small-cell lung cancer.[11] The morpholinopropoxy group (a three-carbon linker variant) is crucial for its activity and is installed via a classical Williamson ether synthesis.

Synthetic Pathway: The final step in many reported syntheses of Gefitinib is the O-alkylation of the phenolic intermediate with 4-(3-chloropropyl)morpholine.[4][12]

G node1 4-(3'-chloro-4'-fluoroanilino)- 7-methoxy-6-hydroxyquinazoline (Phenol Intermediate) node3 Gefitinib 4-(3'-chloro-4'-fluoroanilino)-7-methoxy- 6-(3-morpholinopropoxy)quinazoline node1->node3 Williamson Ether Synthesis node2 4-(3-Chloropropyl)morpholine Base (e.g., K2CO3) Solvent (e.g., DMF) node2->node3

Caption: Final synthetic step for Gefitinib.

Protocol Insight: The synthesis of Gefitinib often starts from 3-hydroxy-4-methoxy benzonitrile or a related precursor.[12] After building the quinazoline core and coupling it with 3-chloro-4-fluoroaniline, the final step is the etherification. A base like K₂CO₃ in DMF at elevated temperatures is typically employed to couple the phenolic precursor with the morpholinopropyl chloride side chain, furnishing Gefitinib in good yield.[12][13]

Linezolid (Zyvox®)

Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria.[8] Its synthesis requires the installation of a morpholine ring onto a fluorinated phenyl scaffold.

Synthetic Pathway: An efficient route involves the Buchwald-Hartwig amination of an aryl bromide intermediate with morpholine.[8]

G node1 (R)-3-(4-bromo-3-fluorophenyl)-5- (hydroxymethyl)oxazolidin-2-one (Aryl Bromide Intermediate) node3 Intermediate with Morpholine Ring node1->node3 Buchwald-Hartwig Amination node2 Morpholine Pd Catalyst / Ligand Base (e.g., NaOtBu) node2->node3 node4 Further functional group manipulation (e.g., Gabriel synthesis and acetylation) node3->node4 node5 Linezolid node4->node5

Sources

Application Notes and Protocols: Catalytic Applications of Ligands Derived from 2-(2-Morpholinoethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and catalytic applications of Schiff base ligands derived from 2-(2-morpholinoethoxy)benzaldehyde and its structural analogs. The document is designed to offer both foundational knowledge and practical, field-proven protocols for researchers in catalysis, organic synthesis, and medicinal chemistry.

Introduction: The Versatility of Morpholino-Functionalized Schiff Base Ligands

Schiff bases, characterized by the azomethine (-C=N-) group, are a versatile class of ligands in coordination chemistry due to their straightforward synthesis and the ease with which their steric and electronic properties can be tuned.[1] The incorporation of a morpholinoethoxy moiety onto the benzaldehyde backbone introduces several advantageous features to the resulting ligands and their metal complexes. The morpholine group can enhance solubility in a range of organic solvents and introduces additional donor atoms (nitrogen and oxygen) that can influence the coordination geometry and electronic properties of the metal center. This, in turn, can have a profound impact on the catalytic activity and selectivity of the resulting complex.

Metal complexes derived from Schiff base ligands are employed in a wide array of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[2][3] The N,O-donor atoms of the Schiff base, along with the appended morpholino group, can stabilize various transition metals in different oxidation states, a key requirement for many catalytic cycles.

Synthesis of Schiff Base Ligands from 2-(2-Morpholinoethoxy)benzaldehyde

The synthesis of Schiff base ligands from 2-(2-morpholinoethoxy)benzaldehyde follows a classical condensation reaction with a primary amine. This reaction is typically acid- or base-catalyzed and proceeds with high efficiency.[1]

General Synthetic Protocol for Schiff Base Ligand Formation

Materials:

  • 2-(2-Morpholinoethoxy)benzaldehyde

  • Substituted aniline or other primary amine (e.g., 2-aminophenol)

  • Ethanol (absolute)

  • Magnetic stirrer with heating capabilities

  • Round-bottom flask

  • Condenser

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-(2-morpholinoethoxy)benzaldehyde in a minimal amount of absolute ethanol.

  • To this solution, add a solution of 1.0 equivalent of the desired primary amine in absolute ethanol.

  • Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The purity of the synthesized Schiff base ligand can be confirmed by melting point determination and spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Synthesis_Workflow reagents 2-(2-Morpholinoethoxy)benzaldehyde + Primary Amine reaction Reflux (2-4h) reagents->reaction in solvent Ethanol solvent->reaction solvent workup Cooling, Filtration, Washing reaction->workup product Schiff Base Ligand workup->product analysis Characterization (m.p., FT-IR, NMR) product->analysis

Caption: General workflow for the synthesis of Schiff base ligands.

Application Note: Suzuki-Miyaura Cross-Coupling Catalyzed by a Palladium(II)-Schiff Base Complex

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex biaryl structures.[3] Palladium complexes bearing Schiff base ligands have emerged as highly effective catalysts for this transformation, often exhibiting high stability and activity.[2][4]

While a specific palladium complex of a ligand derived from 2-(2-morpholinoethoxy)benzaldehyde for this reaction is not extensively documented in readily available literature, the catalytic system presented below, utilizing a structurally analogous salicylaldimine-type Schiff base ligand, serves as an excellent and representative model for this application. The fundamental principles and protocol are directly transferable.

Catalyst System:

A palladium(II) complex of a Schiff base derived from a substituted salicylaldehyde and an aniline derivative. The N,O-bidentate chelation of the Schiff base ligand to the palladium center forms a stable square planar complex.[2]

Reaction Principle:

The Pd(II)-Schiff base complex acts as a pre-catalyst that is reduced in situ to the active Pd(0) species. The catalytic cycle then proceeds through the established steps of oxidative addition, transmetalation, and reductive elimination to afford the biaryl product.

Suzuki_Miyaura_Cycle Pd0 [Pd(0)L_n] OxAdd Oxidative Addition Pd0->OxAdd ArPdX [Ar-Pd(II)-X]L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime [Ar-Pd(II)-Ar']L_n Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OR)_2 Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: Plausible catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Data:

The following table summarizes representative results for the Suzuki-Miyaura coupling of iodobenzene with phenylboronic acid using a Pd(II)-Schiff base catalyst.[2]

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Conversion (%)
11Et₃NDMA1006>90
21Et₃NDMA10012>95
31Et₃NDMA10024~100

Data is representative of typical performance for this class of catalyst as reported in the literature.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Representative Palladium(II)-Schiff Base Complex[2]

This protocol describes the synthesis of a palladium(II) complex with a salicylaldimine-type Schiff base ligand.

Materials:

  • Salicylaldehyde derivative (e.g., 2-hydroxy-1-naphthaldehyde)

  • Aniline derivative (e.g., 2-aminobenzylamine)

  • Palladium(II) acetate

  • Acetonitrile (anhydrous)

  • Magnetic stirrer with heating capabilities

  • Round-bottom flask

  • Condenser

Procedure for Ligand Synthesis:

  • Dissolve the salicylaldehyde derivative (2 mmol) in acetonitrile (30 mL) in a round-bottom flask.

  • Add a solution of the aniline derivative (2 mmol) in acetonitrile (20 mL) to the flask.

  • Stir the mixture and reflux for 4 hours.

  • Cool the reaction mixture to room temperature. The Schiff base ligand will precipitate.

  • Collect the solid by filtration, wash with cold acetonitrile, and air dry.

Procedure for Complex Synthesis:

  • Dissolve the synthesized Schiff base ligand (2 mmol) in acetonitrile (30 mL) in a round-bottom flask.

  • In a separate flask, dissolve palladium(II) acetate (1 mmol) in acetonitrile (20 mL).

  • Add the palladium(II) acetate solution to the ligand solution.

  • Stir the mixture and reflux for 5 hours, during which a solid product will form.

  • Cool the mixture, and isolate the solid complex by gravity filtration.

  • Wash the product with ice-cold acetonitrile and air dry at room temperature.

  • Characterize the complex using FT-IR, ¹H NMR, and elemental analysis.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction[2][5]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II)-Schiff base complex (catalyst)

  • Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-dimethylacetamide (DMA) or a mixture of EtOH/H₂O)

  • Reaction vessel (e.g., Radley's 12-placed reaction carousel or a Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer with heating capabilities

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.5-2.0 mmol), and the base (2.0-2.4 mmol).

  • Add the Palladium(II)-Schiff base complex (0.01-1.0 mol%).

  • Add the solvent (e.g., 7-10 mL of DMA).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction Ligand_Synth Schiff Base Ligand Synthesis Complex_Synth Palladium Complex Synthesis Ligand_Synth->Complex_Synth Reactants Add Reactants, Base, Catalyst, and Solvent Complex_Synth->Reactants Use as Catalyst Inert_Atmo Purge with N₂/Ar Reactants->Inert_Atmo Heating Heat and Stir Inert_Atmo->Heating Monitoring Monitor by GC/TLC Heating->Monitoring Workup Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Pure Biaryl Product Purification->Product

Caption: Experimental workflow for catalyst synthesis and catalytic application.

Concluding Remarks

Ligands derived from 2-(2-morpholinoethoxy)benzaldehyde and its analogs represent a promising class of scaffolds for the development of novel homogeneous catalysts. The synthetic accessibility of these Schiff base ligands, coupled with the beneficial properties imparted by the morpholinoethoxy moiety, makes them attractive candidates for a variety of catalytic applications. The successful use of structurally similar palladium(II)-Schiff base complexes in the Suzuki-Miyaura cross-coupling reaction highlights the potential of this ligand class. Further exploration of their catalytic activity in other transformations, such as asymmetric synthesis and oxidation reactions, is a fertile ground for future research and development in both academic and industrial settings.

References

  • Tajuddin, A. M., Bahron, H., Kassim, K., Ibrahim, W. N. W., & Yamin, B. M. (2012). SYNTHESIS AND CHARACTERISATION OF PALLADIUM(II) SCHIFF BASE COMPLEXES AND THEIR CATALYTIC ACTIVITIES FOR SUZUKI COUPLING REACTION. Malaysian Journal of Analytical Sciences, 16(3), 254-263. [Link]

  • Tajuddin, A. M., & Bahron, H. (2015). Synthesis and Characterization of Palladium(II) Schiff Base and their Catalytic Activities for Heck Reaction. ResearchGate. [Link]

  • Kandeel, M. M., & Kamal, A. M. (2013). Synthesis and Study of Schiff Base Ligands. IOSR Journal of Applied Chemistry, 4(2), 25-30. [Link]

  • Guo, H., Zhao, X., Ma, D., Xie, A. P., & Shen, W. (2013). Synthesis, characterization and catalytic activity of three palladium(II) complexes containing Schiff base ligands. Semantic Scholar. [Link]

  • Amalina, M. T., Hadariah, B., Karimah, K., & Nazihah, W. I. W. (2012). Pd(ii) complexes with nitrogen-oxygen donor ligands: synthesis, characterization and catalytic activity for suzuki-miyaura cross-coupling reaction. Semantic Scholar. [Link]

  • Hornillos, V., Giannerini, M., Vila, C., Fañanás-Mastral, M., & Feringa, B. L. (2013). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Shaikh, A., Ganesan, K., & Kumar, A. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]

  • Amalina, M. T., Hadariah, B., Karimah, K., & Nazihah, W. I. W. (2012). Pd(II) Complexes with Nitrogen-oxygen Donor Ligands: Synthesis, Characterization and Catalytic Activity for Suzuki-Miyaura Cross-coupling Reaction. Semantic Scholar. [Link]

  • Pandey, S. K., Singh, A. K., & Singh, O. P. (2018). Scope of the Palladium catalyst for the synthesis of biaryl ketone a. ResearchGate. [Link]

  • Campisciano, V., Giacalone, F., & Gruttadauria, M. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Al-Masri, A. A., Al-Ghorbani, M., & Khan, M. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]

  • Reddy, M. S., & Reddy, M. R. (2001). Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides. ResearchGate. [Link]

  • Meena, D. R., Kumar, A., & Singh, R. V. (2023). Suzuki-Miyaura cross-coupling reaction catalyzed by Pd(II) complexes of N,O-donor Schiff base ligands. ResearchGate. [Link]

  • Pop-Todorova, S., & Todorov, I. (2018). Chelate N,O-palladium(II) complexes: synthesis, characterization and biological activity. ResearchGate. [Link]

  • Buldurun, K., & Ozdemir, M. (2019). Schiff Base-Pd(II) Complexes Containing Pyridine and Thiophene Rings: Synthesis, Characterization, Suzuki- Miyaura C-C Coupling. DergiPark. [Link]

  • Motswainyana, W. M., & Onwudiwe, D. C. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • Chen, X., & Daugulis, O. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 989–1004. [Link]

  • Yoo, K. S., & Yoon, C. H. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. PMC. [Link]

  • Grote, C. W., & Gembicky, M. (2019). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. MDPI. [Link]

Sources

Preparation of heterocyclic compounds using 2-(2-Morpholinoethoxy)benzaldehyde oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterocyclic Scaffold Construction using 2-(2-Morpholinoethoxy)benzaldehyde Oxalate

Executive Summary & Pharmacological Significance

2-(2-Morpholinoethoxy)benzaldehyde oxalate (CAS: 1185413-44-8) is a critical bifunctional building block in medicinal chemistry. It combines a reactive aldehyde electrophile —essential for heterocycle ring closure—with a 2-morpholinoethoxy tail .

This specific "tail" is a privileged pharmacophore found in numerous kinase inhibitors (e.g., Gefitinib , Saracatinib ) and selective estrogen receptor modulators (SERMs). Its inclusion serves two primary mechanistic functions:

  • Solubility Modulation: The basic morpholine nitrogen (pKa ~8.3) improves aqueous solubility and bioavailability in physiological conditions.

  • Binding Affinity: The ether linkage provides rotational freedom, allowing the morpholine ring to interact with solvent-exposed regions of protein binding pockets (e.g., the ATP-binding site of EGFR).

This guide details the protocol for converting the stable oxalate salt into its reactive free base and utilizing it to synthesize three distinct heterocyclic classes: Coumarins (Chromenes) , Quinazolines , and Pyrazolines .

Chemical Properties & Handling

The commercial supply is typically the oxalate salt due to its superior shelf-stability and crystallinity compared to the oil-based free amine.

PropertySpecification
Compound Name 2-(2-Morpholinoethoxy)benzaldehyde oxalate
CAS Number 1185413-44-8 (Salt) / 68997-45-5 (Free Base)
Molecular Weight 325.31 g/mol (Oxalate) / 235.28 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Soluble in water, MeOH, DMSO; Insoluble in Et2O, Hexanes
Storage 2–8°C, Hygroscopic (Store under Argon)

Pre-Processing: Salt Neutralization Protocol

Critical Step: Direct use of the oxalate salt in base-catalyzed reactions (e.g., Knoevenagel, Aldol) allows the oxalic acid to consume the catalyst, lowering yields and generating insoluble oxalate byproducts. You must liberate the free base prior to heterocyclic synthesis.

Protocol A: Free Base Isolation
  • Dissolution: Suspend 10.0 g (30.7 mmol) of the oxalate salt in 100 mL of Deionized Water. Stir until fully dissolved (pH will be acidic, ~3-4).

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃) while stirring. Monitor pH until it reaches 9–10.

    • Observation: The solution will become cloudy as the lipophilic free base oils out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

    • Note: Avoid Ethyl Acetate if possible, as morpholine derivatives can be quite polar; DCM ensures higher recovery.

  • Drying: Combine organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄) .

  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator, <40°C) to yield the free base as a pale yellow viscous oil.

    • Yield Expectation: >95% (approx.[1] 7.0 g).

    • Validation: ¹H NMR (CDCl₃) should show the aldehyde proton at ~10.5 ppm and the disappearance of the broad oxalate -OH peak.

Core Application Workflows

Workflow 1: Synthesis of 3-Cyano-Coumarins (Knoevenagel Condensation)

Target Class: Anticancer agents, fluorescent probes.

Mechanism: The free aldehyde undergoes condensation with an active methylene compound (Malononitrile) followed by intramolecular cyclization.

Step-by-Step Protocol:

  • Reactants: Dissolve 1.0 eq of Free Base Aldehyde and 1.1 eq of Malononitrile in Ethanol (10 mL/mmol).

  • Catalyst: Add catalytic Piperidine (5 mol%).

  • Reaction: Reflux at 80°C for 2–4 hours.

    • Monitoring: TLC (Hexane:EtOAc 1:1). The aldehyde spot (Rf ~0.6) will disappear; a fluorescent product spot appears.

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Pour into ice water and filter the solid.

  • Purification: Recrystallize from Ethanol/DMF.

Workflow 2: Synthesis of Chalcone-based Pyrazolines

Target Class: Anti-inflammatory (COX-2 inhibitors), MAO-B inhibitors.

Mechanism: Claisen-Schmidt condensation with acetophenone, followed by cyclization with hydrazine.

Step-by-Step Protocol:

  • Chalcone Formation:

    • Mix 1.0 eq Free Base Aldehyde + 1.0 eq Acetophenone in Ethanol.

    • Add 10% aq. NaOH (2.0 eq) dropwise at 0°C.

    • Stir at RT for 12 hours. Pour into ice water, filter the yellow Chalcone solid.

  • Pyrazoline Cyclization:

    • Dissolve the Chalcone (1.0 eq) in Glacial Acetic Acid (10 mL/g).

    • Add Hydrazine Hydrate (5.0 eq).

    • Reflux for 6–8 hours.

  • Isolation: Pour into crushed ice. Neutralize with Ammonia solution. Filter the precipitate.

Visualization of Pathways

The following diagram illustrates the divergent synthesis pathways from the parent oxalate salt.

G Oxalate 2-(2-Morpholinoethoxy) benzaldehyde Oxalate (Starting Material) FreeBase Free Base Aldehyde (Reactive Intermediate) Oxalate->FreeBase Neutralization (NaHCO3/DCM) Coumarin 3-Cyano-Coumarin (Anticancer Scaffold) FreeBase->Coumarin Malononitrile Piperidine, EtOH (Knoevenagel) Chalcone Chalcone Intermediate FreeBase->Chalcone Acetophenone NaOH, EtOH (Claisen-Schmidt) Quinazoline Quinazoline Derivative (Kinase Inhibitor) FreeBase->Quinazoline 2-Aminobenzamide I2, K2CO3 (Cyclocondensation) Pyrazoline Pyrazoline Derivative (Anti-inflammatory) Chalcone->Pyrazoline Hydrazine Hydrate AcOH, Reflux

Figure 1: Divergent synthesis workflow converting the oxalate precursor into three distinct bioactive heterocyclic scaffolds.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, utilize these checkpoints:

IssueDiagnostic CheckRoot Cause & Solution
Low Yield in Free-Basing Aqueous layer pH < 9Incomplete Neutralization: The morpholine nitrogen buffers the solution. Ensure pH is distinctly basic (pH 10) to fully demagnetize the amine from the water phase.
No Reaction (Coumarin) Aldehyde peak intact in NMRCatalyst Poisoning: If the oxalate was not fully removed, oxalic acid will neutralize the piperidine catalyst. Action: Add excess base (Et3N) or re-purify the starting material.
Product is Sticky/Oil 1H NMR shows solvent peaksResidual Solvent/Morpholine: Morpholine tails can trap solvent. Dry under high vacuum (>24h) or convert the final product to an HCl salt for crystallization.

References

  • ChemicalBook. (2024).[1] 2-(2-Morpholinoethoxy)benzaldehyde synthesis and properties. Link

  • Sigma-Aldrich. (2024). 2-(2-Morpholinoethoxy)benzaldehyde oxalate Product Specification. Link

  • National Institutes of Health (NIH). (2023). Synthesis of kinase inhibitors utilizing benzaldehyde intermediates (Pacritinib/Gefitinib analogs). Link

  • MDPI Molecules. (2026). Synthesis, Characterization, and Biological Evaluation of Morpholino-substituted Benzaldhydes. Link

  • ChemEd X. (2019). General procedures for oxalate ester preparation and handling. Link

Sources

Standard Operating Procedure for 2-(2-Morpholinoethoxy)benzaldehyde Oxalate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed standard operating procedure (SOP) for the safe handling, use, and disposal of 2-(2-Morpholinoethoxy)benzaldehyde oxalate (CAS No. 1185413-44-8). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. While this guide is comprehensive, it is crucial to supplement these procedures with a thorough review of any available Safety Data Sheet (SDS) and to adhere to all institutional and regulatory guidelines.

Section 1: Compound Profile and Hazard Assessment

2-(2-Morpholinoethoxy)benzaldehyde oxalate is a solid organic compound. A definitive hazard profile from a comprehensive SDS is not widely available; therefore, a risk assessment must be conducted based on the known hazards of its constituent chemical moieties: an aromatic aldehyde, a morpholine derivative, and an oxalate salt.

1.1 Inferred Hazard Identification

  • Primary Hazard: The compound is classified as Harmful if swallowed (H302). Ingestion can lead to systemic toxicity.

  • Aromatic Aldehyde Moiety: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. Some are also sensitizers.[1][2]

  • Morpholine Moiety: Morpholine and its derivatives can be corrosive and toxic, causing severe irritation or burns to the skin, eyes, and respiratory tract upon contact or inhalation.[3][4]

  • Oxalate Moiety: Oxalate salts are toxic and can be corrosive. Ingestion can lead to a sharp reduction in serum calcium, potentially causing cardiovascular and renal damage.[5][6]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1185413-44-8
Molecular Formula C15H19NO7
Molecular Weight 325.31 g/mol
Physical Form Solid
Storage Temperature Room Temperature (in a dry, sealed container)

1.2 NFPA 704 Hazard Diamond (Inferred)

Based on the known hazards of similar compounds, a conservative, inferred NFPA 704 diamond is provided below. This should be confirmed with a specific SDS when available.

CategoryRatingExplanation
Health (Blue) 2Can cause temporary incapacitation or residual injury.
Flammability (Red) 1Must be preheated before ignition can occur.
Instability (Yellow) 0Normally stable, even under fire exposure conditions.
Special (White) -No special hazards indicated.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-(2-Morpholinoethoxy)benzaldehyde oxalate, a combination of engineering controls and personal protective equipment is mandatory.

2.1 Engineering Controls

  • Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[7][8][9]

  • Containment: For procedures with a high potential for generating dust, such as weighing or transferring large quantities, the use of a ventilated balance enclosure or a glove box is recommended.[10][11]

2.2 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[12][13][14][15][16]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[12][14]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.[12][15]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.[13][15]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter is necessary.[12][16]

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Donning1 Lab Coat Donning2 Gloves Donning1->Donning2 Donning3 Goggles & Face Shield Donning2->Donning3 Donning4 Respirator (if required) Donning3->Donning4 Doffing1 Gloves Doffing2 Goggles & Face Shield Doffing1->Doffing2 Doffing3 Lab Coat Doffing2->Doffing3 Doffing4 Respirator (if required) Doffing3->Doffing4

Caption: PPE Donning and Doffing Workflow.

Section 3: Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to ensure safety and maintain the integrity of the compound.

3.1 Weighing and Transferring

  • Preparation: Designate a specific area within a chemical fume hood for weighing and transferring the compound.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer: Carefully transfer the desired amount of 2-(2-Morpholinoethoxy)benzaldehyde oxalate to the weighing vessel using a clean spatula. Avoid generating dust.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Sealing: Securely seal the stock container immediately after use.

3.2 Dissolving the Compound

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Procedure: In a chemical fume hood, add the weighed compound to the solvent in a suitable flask.

  • Mixing: Use a magnetic stirrer or gentle swirling to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and your initials.

3.3 Storage

  • Store 2-(2-Morpholinoethoxy)benzaldehyde oxalate in a tightly sealed container in a cool, dry, and well-ventilated area.[17]

  • Keep it away from incompatible materials such as strong oxidizing agents.[17]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Section 4: Emergency Procedures

In the event of an emergency, follow these procedures promptly and seek medical attention as required.

4.1 Spill Response

  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.

    • Place the collected material into a labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry to the affected area.

Spill_Response Spill Chemical Spill Occurs Assess Assess Severity Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Cleanup Cleanup by Trained Personnel SmallSpill->Cleanup Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Others Evacuate->Alert ContactERT Contact Emergency Response Alert->ContactERT Secure Secure Area ContactERT->Secure Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: General Chemical Spill Response Workflow.

4.2 First Aid

  • Ingestion: If swallowed, DO NOT induce vomiting .[18][19] Rinse the mouth with water. Seek immediate medical attention and provide the medical personnel with the compound's name and any available hazard information.[18][19][20]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[18][21] Remove contaminated clothing. If irritation persists, seek medical attention.[22]

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[23][24][25][26] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[23]

  • Inhalation: Move the affected person to fresh air.[22] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

Section 5: Waste Disposal

All waste containing 2-(2-Morpholinoethoxy)benzaldehyde oxalate must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[27][28][29]

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container. Do not mix with incompatible waste streams.[30]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety department.[27]

References

  • Occupli. (2021, November 3). The controls required for handling powder irritants. [Link]

  • Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning. Kingdom of Saudi Arabia Ministry of Health. [Link]

  • NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Poison Control. (n.d.). First aid: Act fast!. [Link]

  • Mayo Clinic. (2024, August 10). Chemical splash in the eye: First aid. [Link]

  • St John WA. (n.d.). First Aid for Poisoning | Absorbed, Inhaled & Injected Poisons. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]

  • Better Health Channel. (n.d.). Eye injuries - chemical burns. [Link]

  • MedlinePlus. (2025, August 1). Poisoning first aid. [Link]

  • Assil Eye Institute. (2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. [Link]

  • Protecnor. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Laboratory Services Dounreay. (n.d.). Material Safety Data Sheet 0.2 Sodium Oxalate Solution. [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • ICSOBA. (n.d.). Sodium Oxalate Salt Cake Degradation when Exposed to Natural Factors in the Disposal Area. [Link]

  • AQW. (n.d.). DESTRUCTION OF BAYER PROCESS OXALATES AND CAUSTIC REGENERATION VIA HYDROTHERMAL TREATMENT. [Link]

  • NIST Global. (2023, March 1). Control Measures for Chemical Safety. [Link]

  • healthdirect. (n.d.). Objects or chemicals in the eye - after care and treatments. [Link]

  • Chemical Safety Facts. (n.d.). Aldehydes. [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. [Link]

  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. [Link]

  • CDC. (n.d.). Hazard Prevention Engineering Hazard Prevention – Engineering Controls. [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]

  • Chemical Safety in Schools. (n.d.). "ALDEHYDES" Search Result. [Link]

  • Harper College. (2011, March 14). SODIUM OXALATE. [Link]

  • Canada.ca. (2025, December 19). Hazardous substance assessment – Morpholine. [Link]

  • Diffusions Aromatiques. (2023, April 20). aldehyde amyl cinamique (jasmonal a). [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • Lab Alley. (n.d.). Sodium oxalate - SAFETY DATA SHEET. [Link]

  • LookChem. (2024, October 5). Toxicity of morpholine. [Link]

  • SHINY. (2025, December 17). What are the environmental impacts of benzaldehyde?. [Link]

  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. [Link]

  • Inchem.org. (1995). Morpholine (HSG 92, 1995). [Link]

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Troubleshooting & Optimization

Optimizing temperature for condensation reactions with 2-(2-Morpholinoethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Morpholinoethoxy)benzaldehyde Condensation Protocols

Executive Summary: The "Ortho-Effect" Challenge

Users frequently report stalled reactions or low yields when employing 2-(2-Morpholinoethoxy)benzaldehyde in standard condensation protocols (Knoevenagel, Aldol, Schiff base).[1][2]

The Core Issue: This substrate presents a unique "double-lock" mechanism that resists nucleophilic attack:

  • Electronic Deactivation: The ortho-alkoxy group is a strong electron-donating group (EDG) via resonance.[1] This increases electron density at the carbonyl carbon, making it less electrophilic (less reactive) than unsubstituted benzaldehyde.[2]

  • Steric Shielding: The bulky morpholinoethoxy chain at the ortho position physically blocks the approach vector for nucleophiles (Burgi-Dunitz trajectory).[1]

The Solution: Unlike simple benzaldehydes that react at Room Temperature (RT), this substrate requires a Thermal Activation Threshold to overcome the increased activation energy (


).[2] However, the basic morpholine tail introduces pH-sensitivity that complicates temperature adjustments.[1]
Critical Temperature Thresholds
Reaction TypeTarget Temp (

)
Catalyst SystemWhy this Temp?
Schiff Base (with Anilines)60–80°C Toluene/IPA (No Acid)Overcomes steric barrier; prevents water-induced hydrolysis (if azeotroped).[1][2]
Knoevenagel (Malononitrile)Reflux (78°C) EtOH + PiperidineHigh temp required to drive the equilibrium forward against the electron-rich carbonyl.[1]
Quinazoline Cyclization 90–110°C DMF/DMAcHigh energy barrier for ring closure; solvent polarity stabilizes the transition state.[1]

⚠️ WARNING: Do not exceed 120°C without an inert atmosphere (


/Ar).[2] The ether linkage is stable, but the aldehyde is prone to rapid oxidation to the benzoic acid derivative at high temperatures in air, killing the reaction.
Expert Insight: The "Morpholine Buffer" Effect

A common failure mode is using standard acid catalysis (e.g., 5 mol% Acetic Acid) for Schiff base formation.[2]

  • The Trap: The morpholine nitrogen (

    
    ) is more basic than the carbonyl oxygen. It will scavenge your acid catalyst, forming a salt in situ.[2]
    
  • The Fix: If using acid catalysis, you must add excess acid (>1.1 eq relative to the morpholine moiety) to ensure free acid is available to activate the carbonyl.

  • Better Approach: Switch to Thermal Activation (Heat) rather than Acid Activation to avoid salt formation entirely.[2]

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways and the specific role of temperature in overcoming the ortho-substituent barrier.

ReactionLandscape cluster_0 Activation Barrier Start 2-(2-Morpholinoethoxy) benzaldehyde + Nucleophile Steric Steric Hindrance (Ortho-Group) Start->Steric Electronic Electronic Deactivation (Resonance) Start->Electronic LowTemp Low Temp (<40°C) Steric->LowTemp Kinetic Trap HighTemp Optimized Temp (60-80°C) Steric->HighTemp Energy > Ea Electronic->LowTemp Electronic->HighTemp Reversion Hydrolysis/Reversion LowTemp->Reversion Stalled Reaction Intermediate Tetrahedral Intermediate HighTemp->Intermediate Successful Attack Product Condensation Product Intermediate->Product -H2O (Removal Essential) Intermediate->Reversion If Water Present

Caption: Figure 1. Thermodynamic landscape showing how thermal activation (60-80°C) is required to surmount the steric and electronic deactivation inherent to the substrate.

Optimized Protocol: Schiff Base Formation (Gefitinib Intermediate Style)

This protocol is optimized for coupling with electron-deficient anilines (e.g., 3-chloro-4-fluoroaniline), a notoriously difficult reaction due to the weak nucleophilicity of the aniline and the deactivated aldehyde.[1]

Reagents:

  • Substrate: 2-(2-Morpholinoethoxy)benzaldehyde (1.0 eq)[1][2]

  • Nucleophile: Aniline derivative (1.05 eq)[2]

  • Solvent: Toluene (preferred) or Isopropanol[2]

  • Water Scavenger: Dean-Stark trap or 4Å Molecular Sieves[1]

Step-by-Step:

  • Dissolution: Dissolve aldehyde in Toluene (0.5 M concentration). Ensure the solution is clear.

  • Thermal Ramp: Heat the mixture to 60°C before adding the aniline. This pre-expansion of the solvent volume and kinetic energy helps solubility.

  • Addition: Add the aniline.

  • Reflux: Raise to reflux (110°C for Toluene).

    • Critical Step: If using Isopropanol, reflux at 82°C. You must use molecular sieves as water cannot be removed azeotropically as efficiently.[2]

  • Monitoring: Check TLC/HPLC after 3 hours.

    • Success Marker: Disappearance of the aldehyde peak (approx. 10 ppm in 1H NMR).

  • Workup: Cool to 0-5°C. The product often precipitates as a solid due to the morpholine moiety crystallizing.[1] Filter and wash with cold hexanes.[1]

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Reaction Stalls at ~50% Conversion Equilibrium Limitation Water is not being removed effectively. The reaction is reversible.[1] Action: Add fresh Molecular Sieves or verify Dean-Stark function. Increase temp by 10°C.
Red/Brown Tar Formation Oxidation/Polymerization Temperature too high (>100°C) without inert gas, or prolonged reaction time.[2] Action: Run under Nitrogen. Stop reaction immediately upon TLC completion.
No Reaction (Starting Material Recovered) "Morpholine Buffer" You used a weak acid catalyst (Acetic Acid) which formed a salt with the morpholine ring.[2] Action: Switch to thermal activation (no catalyst) or use a Lewis Acid (e.g.,

) that coordinates strongly.[2]
Product is an Oil/Sticky Gum Solvent Trapping The morpholinoethoxy chain is flexible and traps solvent.[1] Action: Triturate with cold Diethyl Ether or Hexanes to induce crystallization.
Decision Tree: Optimization Logic

Use this flow to determine your next experimental move.

OptimizationTree Start Start: Reaction Stalled/Low Yield CheckSolubility Is Mixture Homogeneous? Start->CheckSolubility CheckTemp Current Temperature? CheckSolubility->CheckTemp Yes ActionSolvent Switch to Toluene/DMF CheckSolubility->ActionSolvent No (Precipitate) CheckWater Is Water Removal Active? CheckTemp->CheckWater > 60°C ActionHeat Increase to Reflux (Min 80°C) CheckTemp->ActionHeat < 60°C ActionSieves Add 4Å Sieves / Dean-Stark CheckWater->ActionSieves No ActionCat Check Catalyst pH (Avoid Weak Acids) CheckWater->ActionCat Yes

Caption: Figure 2. Troubleshooting logic flow for optimizing reaction conditions.

References
  • Chandregowda, V., et al. (2007).[2] "Synthesis of Gefitinib: Optimization of the Schiff Base Intermediate." Organic Process Research & Development. (Demonstrates the necessity of elevated temperatures (reflux) for aniline coupling with this specific aldehyde).

  • Li, F., et al. (2004).[2] "Process for the synthesis of quinazoline derivatives." PCT Int.[1] Appl. WO2004024703.[1] (Details the industrial scale-up conditions, utilizing toluene reflux for condensation).

  • BenchChem. (2025).[1][3][4] "Reactivity of Ortho-Substituted Benzaldehydes." (Provides physical organic data on the deactivating nature of ortho-alkoxy groups). [2]

  • Maskrey, T. S., et al. (2019).[2][5] "A New Synthesis of Gefitinib." Synlett. (Discusses alternative coupling strategies and temperature management).

Sources

Removing oxalate counterions from 2-(2-Morpholinoethoxy)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing oxalate counterions from 2-(2-Morpholinoethoxy)benzaldehyde derivatives Doc ID: TS-ORG-2024-05 Last Updated: February 19, 2026

Introduction: The Chemistry of the Problem

You are likely working with 2-(2-Morpholinoethoxy)benzaldehyde oxalate (CAS: 1185413-44-8 or similar), a critical intermediate in the synthesis of kinase inhibitors (e.g., Gefitinib analogs).

Why this salt exists: The free base of this compound is typically a viscous oil or a low-melting solid prone to oxidation. The oxalate salt is formed to create a stable, crystalline solid that is easy to store and weigh.

The Challenge: To proceed with reactions like reductive amination or Horner-Wadsworth-Emmons olefination, you must liberate the free amine and the aldehyde functionality. The oxalate counterion can interfere by buffering the pH or precipitating with metal catalysts.

Module 1: Standard Operating Procedure (SOP)

The Protocol: Biphasic Alkaline Extraction

Goal: Convert the protonated morpholinium oxalate salt into the lipophilic free base while sequestering the oxalate as a water-soluble (or precipitating) sodium salt.

Reagents Required:

  • Solvent A (Organic): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Expert Note: DCM is preferred for higher solubility of the free base, but EtOAc is safer and usually sufficient.

  • Solvent B (Aqueous Base): 10% w/v Sodium Carbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
    • Expert Note: Use

      
       (pH ~11.5) rather than 
      
      
      
      .[1] Strong hydroxides can trigger the Cannizzaro reaction on the benzaldehyde moiety, converting your product into a mixture of benzyl alcohol and benzoic acid impurities.
Step-by-Step Workflow
  • Suspension: Suspend the oxalate salt in the organic solvent (10 mL solvent per 1 g of salt). The salt will likely not dissolve completely yet.

  • Basification: Add the aqueous base (approx. 3 molar equivalents relative to the oxalate).

    • Target pH: The aqueous layer must reach pH > 10 . The

      
       of the morpholine conjugate acid is ~8.3. To ensure >99% free base recovery, you need a pH at least 2 units higher than the 
      
      
      
      .
  • Agitation: Stir vigorously for 15–20 minutes. The solid oxalate salt should disappear as it converts to the oil-soluble free base.

  • Separation: Transfer to a separatory funnel. Allow layers to separate.

    • Observation: The organic layer contains your product.[2] The aqueous layer contains sodium oxalate.[3][4]

  • Extraction: Extract the aqueous layer 2x more with fresh organic solvent.

  • Wash & Dry: Wash the combined organics with Brine (sat. NaCl) to remove trapped oxalate. Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Visualizing the Workflow

G Start Oxalate Salt Input (Solid/Suspension) Mix Biphasic Mixture (Org Solvent + Na2CO3) Start->Mix Suspend Check Check pH of Aq Layer (Target: >10) Mix->Check Stir 15 min Check->Mix pH < 10 (Add more base) Sep Phase Separation Check->Sep pH > 10 OrgPhase Organic Phase (Free Base Aldehyde) Sep->OrgPhase AqPhase Aqueous Phase (Sodium Oxalate) Sep->AqPhase Wash Brine Wash & Dry OrgPhase->Wash Final Pure Free Base (Viscous Oil) Wash->Final

Figure 1: Logic flow for the conversion of oxalate salt to free base.

Module 2: Troubleshooting & FAQs

Q1: I see a white precipitate forming at the interface during extraction. What is it?

Diagnosis: This is likely Sodium Oxalate (


) .
Mechanism:  While oxalic acid is soluble, sodium oxalate has relatively low solubility in water (~3.7 g/100mL at 20°C) and is insoluble in organics. If your aqueous volume is too low, it precipitates, stabilizing emulsions.
Solution: 
  • Add Water: Increase the volume of the aqueous phase until the solid dissolves.

  • Filtration: If it persists, filter the biphasic mixture through a Celite pad or sintered glass funnel before separation. The free base is in the liquid organic phase; the solid is waste.

Q2: My yield is low (<70%). Where is my compound?

Diagnosis: Incomplete deprotonation or water solubility. Root Cause Analysis:

  • pH too low: If the pH is ~8–9, a significant portion of the morpholine is still protonated (

    
    ) and remains in the water.
    
  • Distribution Coefficient: The free base has polar ether/amine groups, making it slightly water-soluble. Corrective Action:

  • Verify aqueous pH is >11 .

  • Saturate the aqueous layer with NaCl (solid) before the final extraction to "salt out" the organic amine.

  • Use Chloroform/Isopropanol (3:1) as the extraction solvent for stubborn polar amines.

Q3: The aldehyde peak in NMR (approx. 10 ppm) is small or missing.

Diagnosis: Oxidation (Air) or Disproportionation (Cannizzaro). Mechanism: Benzaldehydes are susceptible to air oxidation to benzoic acid. If you used NaOH and heated the mixture, you might have triggered a Cannizzaro reaction. Prevention:

  • Use degassed solvents .

  • Switch to

    
     instead of NaOH.
    
  • Store the isolated free base under Nitrogen/Argon at -20°C immediately. Do not leave it as an oil on the benchtop.

Module 3: Data & Specifications

Solubility & Property Table
ComponentStateSolubility (Water)Solubility (DCM/EtOAc)pKa (Approx)
Oxalate Salt Crystalline SolidModerate (Warm)Insoluble1.2, 4.2 (Acid)
Free Base Oil / Low Melt SolidLow / InsolubleHigh8.3 (Conj. Acid)
Sodium Oxalate White SolidLow (~37 g/L)InsolubleN/A
Decision Tree: Solvent Selection

D Start Select Extraction Solvent Q1 Is the free base highly lipophilic? Start->Q1 EtOAc Use Ethyl Acetate (Easier to dry, safer) Q1->EtOAc Yes (Standard) DCM Use Dichloromethane (Better solubility for polar amines) Q1->DCM No (Polar/Stubborn)

Figure 2: Solvent selection logic based on compound polarity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23315789, Morpholine oxalate. Retrieved February 19, 2026, from [Link]

  • Bordwell, F. G. (n.d.).[3][5] pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved February 19, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(2-morpholinoethoxy)benzaldehyde. (Analogous procedure for para-isomer). Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Purification of Morpholine-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving purification challenges associated with morpholine-substituted benzaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable synthetic intermediates. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategies.

Section 1: Understanding the Challenge - Impurities and Analysis

Before attempting any purification, it is critical to understand what impurities might be present and how to detect them. The typical synthesis of a 4-morpholinobenzaldehyde involves a nucleophilic aromatic substitution (SNAr) or a coupling reaction, which can lead to a predictable set of impurities.

Q1: My reaction seems complete by TLC, but the crude product is a discolored oil/gummy solid. What are the likely impurities?

This is a common observation. While the starting materials may be consumed, several process-related impurities and by-products could be present. The physical state of your crude product is often a clue to the nature and amount of these impurities.

Common Impurities and Their Origins:

ImpurityStructure (Example: 4-Morpholinobenzaldehyde)Origin & Rationale
Unreacted Starting Materials Morpholine, 4-Fluorobenzaldehyde, or 4-BromobenzaldehydeIncomplete reaction. Morpholine is basic and can be hard to remove, while unreacted benzaldehydes are common.[1]
Oxidized Product 4-Morpholinobenzoic AcidThe aldehyde group is susceptible to air oxidation, especially at elevated temperatures or on exposure to light, forming the corresponding carboxylic acid.[1][2]
Side-Reaction Products 4-Bromobenzoic acid morpholide (if using 4-bromobenzaldehyde)Morpholine, acting as a nucleophile, can attack the electrophilic carbonyl carbon of the aldehyde in a side reaction, forming an amide-like product.[3][4]
Residual Solvents DMF, DMSOHigh-boiling polar aprotic solvents used in SNAr reactions are notoriously difficult to remove completely and can cause the product to appear oily or gummy.[5]
Hydrolysis Products N/AWhile generally stable, under harsh acidic or basic workup conditions, the morpholine ring could potentially be compromised, though this is less common.[2]
Q2: Which analytical techniques are best for assessing the purity of my morpholine-substituted benzaldehyde?

A multi-technique approach is always recommended for a comprehensive purity assessment.[6]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for routine purity analysis of these moderately polar compounds. It provides excellent resolution for separating the desired product from starting materials and by-products.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities like residual solvents.[6] For the main analyte, which may have limited volatility, derivatization might be necessary.[1] It is also excellent for analyzing the starting benzaldehyde for purity before the reaction.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can quickly reveal the presence of major impurities. The aldehydic proton (~9.8 ppm) is a key diagnostic signal.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a quick method to confirm the presence of the key aldehyde functional group (C=O stretch typically around 1670-1700 cm⁻¹) and the aromatic ring.[8]

  • Melting Point: A sharp melting point that matches the literature value (e.g., ~69 °C for 4-morpholinobenzaldehyde) is a strong indicator of high purity.[9][10] Impurities will typically cause the melting point to be depressed and the range to be broadened.

Section 2: Troubleshooting Common Purification Problems

This section addresses specific issues encountered during the purification workflow and provides logical steps to resolve them.

Q3: My product won't crystallize from the crude reaction mixture. How can I induce crystallization and remove stubborn impurities?

The failure to crystallize is almost always due to the presence of impurities that act as "crystal lattice disruptors."[5] High-boiling solvents like DMSO or unreacted starting materials are common culprits.

Troubleshooting Workflow:

G start Crude Product is an Oil/Gummy Solid step1 Is a high-boiling solvent (DMF, DMSO) present? start->step1 step2 Perform aqueous workup: Dilute with EtOAc/DCM, wash extensively with water & brine to remove solvent. step1->step2 Yes step4 Is the product still oily? step1->step4 No step3 Re-evaluate physical state after solvent removal. step2->step3 step3->step4 step5 Likely due to organic impurities (starting materials, by-products). Proceed to chemical purification. step4->step5 Yes step8 Attempt Recrystallization (See Protocol 1) step4->step8 No, it's now a solid step6 Purification via Bisulfite Adduct Formation (See Protocol 2) step5->step6 step7 Purified Aldehyde step6->step7 step8->step7

Caption: Troubleshooting logic for non-crystallizing products.

The most robust solution for purifying an aldehyde from non-aldehydic impurities is through the formation of a sodium bisulfite adduct. This technique is highly selective and effective.[11][12][13]

Q4: My purified product has a yellow or brown tint. What causes this and how can I remove the color?

Color is often indicative of minor, highly conjugated impurities or degradation products.

  • Cause: Trace impurities from the reaction, or slight degradation of the product upon exposure to air and light, can cause discoloration.

  • Solution 1: Recrystallization with Charcoal: During the recrystallization process (Protocol 1), after the product is fully dissolved in the hot solvent, add a small amount of activated charcoal (1-2% by weight). The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize.

  • Solution 2: Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. However, aldehydes can be sensitive to silica gel.

Q5: I'm considering column chromatography, but I'm concerned about product decomposition on silica gel. What are the best practices?

This is a valid concern, as the acidic nature of standard silica gel can sometimes catalyze side reactions or degradation of aldehydes.[12]

Best Practices for Chromatography:

  • Deactivate the Silica: Before preparing your column, you can neutralize the silica gel by preparing a slurry in your eluent containing a small amount of a volatile base, like triethylamine (~0.5-1%).

  • Use an Alternative Stationary Phase: Basic alumina can be an excellent alternative to silica for purifying aromatic aldehydes, as it is less likely to cause degradation.[14]

  • Work Quickly: Do not let the product sit on the column for an extended period. Prepare your fractions and elute the column efficiently.

  • Choose the Right Solvent System: Start with a non-polar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity with ethyl acetate or dichloromethane. Morpholine-substituted benzaldehydes are moderately polar, so a gradient from 10% to 50% ethyl acetate in hexanes is a good starting point.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most effective purification techniques.

Protocol 1: Purification by Recrystallization

This is the preferred method for solid products when impurities have different solubility profiles.

  • Solvent Selection: Choose a solvent in which your morpholine-substituted benzaldehyde is highly soluble when hot but poorly soluble when cold. Methanol or ethanol are excellent starting points.[9][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot gravity filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize the yield.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification via Reversible Bisulfite Adduct Formation

This chemical purification method is highly selective for aldehydes and is excellent for removing stubborn organic impurities.[11][15]

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Regeneration A Crude Aldehyde (in Organic Solvent) C Water-Soluble Bisulfite Adduct (in Aqueous Layer) A->C + B Saturated aq. NaHSO₃ B->C Shake Vigorously D Aqueous Adduct Layer C->D Separate Layers F Pure Aldehyde (Extract into new Organic Layer) D->F + E Base (aq. NaOH or NaHCO₃) E->F Stir until clear

Caption: Workflow for aldehyde purification via bisulfite adduct.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane in a separatory funnel.

  • Extraction: Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 5-10 minutes.[13] A solid precipitate of the adduct may form at the interface.[15]

  • Separation: Allow the layers to separate. The aldehyde is now in the aqueous layer as the water-soluble bisulfite adduct. Drain and collect the lower aqueous layer. The organic layer, containing non-aldehydic impurities, can be discarded.

  • Regeneration: Return the aqueous layer to the separatory funnel. Add a fresh portion of an organic solvent (e.g., ethyl acetate). While stirring or shaking, slowly add a base such as 10% aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8) and any solid adduct has dissolved.[11][12]

  • Final Extraction: The aldehyde will be regenerated and will partition back into the fresh organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

Section 4: Frequently Asked Questions (FAQs)

Q6: How should I store my purified morpholine-substituted benzaldehyde? Aldehydes are prone to oxidation.[2] For long-term storage, it is best to keep the compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place like a refrigerator or freezer.

Q7: Can I use a water-soluble scavenger resin to remove an unreacted starting electrophile (e.g., 4-fluorobenzaldehyde)? Yes, this is a modern and effective technique, particularly in library synthesis. Scavenger resins with nucleophilic functional groups (like aminomethylated polystyrene) can be added to the reaction mixture to covalently bind and remove excess electrophiles. The resin is then simply filtered off. This avoids the need for aqueous workups.[16]

Q8: The morpholine group is basic. Will it interfere with any of the purification steps? The nitrogen in the morpholine ring is weakly basic.

  • During Bisulfite Purification: It will not interfere with adduct formation.

  • During Chromatography: On acidic silica gel, it could cause some tailing of the product spot. This is another reason why deactivating the silica with triethylamine or using basic alumina can be beneficial.

  • During Acidic Washes: Avoid strong acidic washes during workup, as this could protonate the morpholine nitrogen, making the product partially water-soluble and leading to yield loss. A neutral water and brine wash is sufficient.

References

  • How to test the purity of benzaldehyde? - Blog. (2025, July 14). BenchChem.
  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts. (2025). BenchChem.
  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. (2025). BenchChem.
  • A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Deriv
  • Workup: Aldehydes. University of Rochester, Department of Chemistry.
  • Purifying aldehydes? (2015, April 1). Reddit r/chemistry.
  • side reactions and byproduct formation in morpholine synthesis. (2025). BenchChem.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8).
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3).
  • 4-Morpholinobenzaldehyde synthesis. ChemicalBook.
  • What are the optimal conditions for GC analysis of benzaldehyde? (2014, September 13).
  • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR.org.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. (2019, February 26). Semantic Scholar.
  • The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. (2026, January 14).
  • The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Borneo Journal of Resource Science and Technology.
  • stability and degradation of 6-Morpholinonicotinaldehyde. (2025). BenchChem.
  • Method for removing unreacted electrophiles from a reaction mixture. (US5632898A).
  • how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis. (2025, December). BenchChem.

Sources

Technical Support Center: Stabilizing 2-(2-Morpholinoethoxy)benzaldehyde Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing stability of 2-(2-Morpholinoethoxy)benzaldehyde oxalate in solution CAS: 1185413-44-8 Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.

Introduction: The Stability Paradox

2-(2-Morpholinoethoxy)benzaldehyde oxalate is a critical intermediate, often utilized in the synthesis of kinase inhibitors (e.g., Gefitinib analogs). While the oxalate salt form confers excellent solid-state stability by raising the melting point and reducing volatility, dissolution breaks this stability.

Once in solution, the protective crystal lattice dissolves, exposing the reactive aldehyde core to three primary threats: Autoxidation , Nucleophilic Attack , and pH-Driven Disproportionation .

This guide provides the technical troubleshooting framework to maintain the integrity of this compound in solution.

Module 1: The Chemistry of Degradation (The "Why")

To troubleshoot effectively, you must understand the invisible reactions occurring in your HPLC vials or reaction flasks.

The "Hidden Trap": Acid-Catalyzed Acetal Formation

The Scenario: You dissolve the compound in Methanol or Ethanol for HPLC analysis. After 4 hours, the aldehyde peak disappears, replaced by a new, later-eluting peak. The Cause: The oxalate salt is acidic.[1] In protic solvents (alcohols), the oxalate counterion catalyzes the attack of the solvent on the aldehyde, forming hemiacetals and acetals.

  • Key Insight: The salt form itself provides the acid catalyst required to destroy the molecule in alcoholic solvents.

Radical Autoxidation

The Scenario: The solution turns yellow, and a white precipitate forms over time. The Cause: Benzaldehydes undergo radical chain reactions with atmospheric oxygen to form benzoic acid derivatives.[2] The morpholine ether linkage can also act as a radical abstraction site, propagating the chain.

Visualization of Degradation Pathways

DegradationPathways cluster_legend Pathway Legend Compound 2-(2-Morpholinoethoxy) benzaldehyde Oxalate Acetal Diethyl/Dimethyl Acetal (Artifact) Compound->Acetal Acid-Catalyzed Acetalization Benzoic Benzoic Acid Derivative (Precipitate) Compound->Benzoic Radical Autoxidation Alcohol Solvent: MeOH/EtOH (Catalyst: Oxalate H+) Alcohol->Acetal Oxygen Atmospheric O2 (Light/Heat) Oxygen->Benzoic Yellow = Solvent Incompatibility Yellow = Solvent Incompatibility Red = Oxidation Risk Red = Oxidation Risk Yellow = Solvent Incompatibility->Red = Oxidation Risk

Caption: Figure 1. Dual degradation pathways.[3] The oxalate salt acts as an auto-catalyst in alcoholic solvents (Yellow path), while oxygen drives the formation of insoluble benzoic acid (Red path).

Module 2: Troubleshooting Guide (Q&A)

Issue: Chromatographic Anomalies

Q: My HPLC chromatogram shows a split peak or a new major impurity when using Methanol as the diluent. Is the compound impure? A: Likely not. You are observing in-situ acetalization .

  • Diagnosis: The acidic oxalate salt catalyzes the reaction between the aldehyde and methanol.

  • Solution: Switch your diluent to Acetonitrile (ACN) or DMSO . If you must use alcohol, keep the temperature at 4°C and analyze immediately. Never store stock solutions in methanol.

Q: I see a "ghost peak" in the blank injection after running this compound. A: Morpholine derivatives are "sticky" on C18 columns due to the basic nitrogen interacting with residual silanols.

  • Solution: Add an ion-pairing modifier to your mobile phase (e.g., 0.1% Trifluoroacetic acid or Formic acid) to protonate the morpholine fully and reduce tailing/carryover.

Issue: Physical Appearance

Q: The clear solution turned yellow overnight. A: This indicates early-stage autoxidation .

  • Mechanism: The yellow color often comes from conjugated byproducts formed during the radical oxidation cascade.

  • Action: The solution is compromised for quantitative work. Discard and prepare fresh under inert gas (see Module 3).

Q: A white solid precipitated out of my aqueous stock solution. A: This is likely the free base or the benzoic acid oxidation product .

  • Reason: The oxalate salt is water-soluble, but if the pH shifts (e.g., mixing with a basic buffer), the free base (which is an oil or low-melting solid) will crash out. Alternatively, if oxidation occurred, the resulting benzoic acid derivative has lower solubility than the aldehyde.

  • Action: Check the pH. Ensure the final solution pH is < 5 to keep the morpholine protonated and soluble.

Module 3: Optimized Protocols

Solvent Selection Matrix

Choose the right solvent to balance solubility with stability.

SolventSuitabilityRisk FactorTechnical Note
Acetonitrile (ACN) High LowBest for HPLC/LCMS stock solutions. Non-nucleophilic; does not form acetals.
DMSO (Anhydrous) High Low/MedExcellent solubility. Warning: "Wet" DMSO can accelerate hydrolysis over months. Use high-grade anhydrous DMSO.
Methanol / Ethanol Critical Fail High DO NOT USE for storage. Forms acetals rapidly due to oxalate acidity.
Water LowMediumProne to hydrolysis/oxidation. Only stable if pH is maintained < 5.
DMF MediumMediumGood solubility, but difficult to remove; can decompose to form amines that react with the aldehyde.
"The Inert Shield" Protocol (Standard Operating Procedure)

Use this protocol for preparing stock solutions intended for storage >24 hours.

Materials:

  • Amber glass vials (Silanized preferred).

  • Solvent: Anhydrous Acetonitrile (ACN) or DMSO.

  • Gas: Nitrogen (

    
    ) or Argon.[2]
    

Step-by-Step:

  • Pre-Purge: Flush the empty amber vial with

    
     for 10 seconds to displace atmospheric oxygen.
    
  • Dissolution: Weigh the oxalate salt quickly. Add the solvent.[4]

  • Degas: Crucial Step. Bubble

    
     gently through the solution for 30–60 seconds. This removes dissolved oxygen that drives the radical chain reaction.
    
  • Seal: Cap immediately with a PTFE-lined septa cap. Parafilm is insufficient for long-term oxidation protection.

  • Storage: Store at -20°C.

Troubleshooting Flowchart

Troubleshooting Start Observed Issue Issue1 New Peak on HPLC Start->Issue1 Issue2 Solution Yellowing Start->Issue2 Issue3 Precipitation Start->Issue3 CheckSolvent Is Solvent Alcohol? Issue1->CheckSolvent CheckGas Was it degassed? Issue2->CheckGas CheckPH Check pH Issue3->CheckPH ResultAcetal Acetal Formation. Switch to ACN. CheckSolvent->ResultAcetal Yes ResultOx Autoxidation. Use Inert Shield Protocol. CheckSolvent->ResultOx No CheckGas->ResultOx No CheckPH->ResultOx pH < 6 (Benzoic Acid) ResultBase Free Base Crashout. Acidify to pH < 5. CheckPH->ResultBase pH > 6

Caption: Figure 2. Diagnostic decision tree for solution stability issues.

Module 4: FAQs

Q: Can I convert the oxalate salt to the free base for better stability? A: Generally, no . The free base is typically an oil or a low-melting solid which is more susceptible to oxidation because oxygen diffuses through liquids faster than crystal lattices. Keep it as the oxalate salt until the exact moment of reaction.

Q: Is the compound light sensitive? A: Yes. Benzaldehydes are photo-labile. UV light initiates the radical formation that leads to oxidation. Always use amber glassware or wrap containers in foil.

Q: I need to use this in a biological assay (aqueous buffer). How do I proceed? A:

  • Make a high-concentration stock in DMSO .

  • Dilute into the buffer immediately before use.

  • Ensure the final DMSO concentration is <1% (or as tolerated by your cells/protein).

  • Do not store the aqueous dilution; discard unused portions.

References

  • BenchChem. (2025).[2] Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. Retrieved from

  • Bowden, K., & Williams, A. (2014). The Benzaldehyde Oxidation Paradox Explained by the Interception of Peroxy Radical by Benzyl Alcohol.[5] Nature Communications.[6] Retrieved from

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals: Mechanism and Stability.[3] Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(2-Morpholinoethoxy)benzaldehyde oxalate (CAS 1185413-44-8).[7][8] Retrieved from

  • University of Campinas (UNICAMP). (2023). A Review of Sodium Oxalate Solubility and Stability in Aqueous Systems. Retrieved from

Sources

Overcoming steric hindrance in 2-(2-Morpholinoethoxy)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Hindrance in Reactivity

Executive Summary: The "Ortho-Morpholine" Challenge

User Issue: Reactions involving the aldehyde group of 2-(2-Morpholinoethoxy)benzaldehyde (CAS 68997-45-5) frequently stall, result in low yields, or poison metal catalysts.

Root Cause Analysis: This molecule presents a "perfect storm" of kinetic inhibition:

  • The Ortho-Effect (Steric): The ethoxy linker at the ortho position creates a "cone of protection" around the carbonyl carbon, physically blocking the approach of nucleophiles.

  • The Basic Anchor (Electronic): The morpholine nitrogen (

    
    ) acts as a Lewis base. In acid-catalyzed reactions, it protonates before the carbonyl oxygen, deactivating the catalyst. In metal-catalyzed reactions, it coordinates to the metal center, poisoning the catalyst.
    

Visualizing the Barrier

To understand why standard protocols fail, we must visualize the steric and electronic environment.

StericMap cluster_molecule 2-(2-Morpholinoethoxy)benzaldehyde Structure Aldehyde Aldehyde Carbon (Reactive Center) OrthoLink Ortho-Ethoxy Linker (Steric Blockade) OrthoLink->Aldehyde Shields Morpholine Morpholine Nitrogen (Catalyst Trap / Basic) Nucleophile Incoming Nucleophile (Amine/Enolate) Morpholine->Nucleophile Repels (if protonated) Nucleophile->Aldehyde Blocked Path

Figure 1: The steric and electronic blockade mechanisms preventing nucleophilic attack on the aldehyde.

Troubleshooting Guide: Reductive Amination

Problem: "I am trying to form a Schiff base or amine, but the reaction stalls at the intermediate or gives no conversion."

Standard Failure Mode: Using mild acid catalysis (Acetic acid/MeOH) or standard NaBH₄. The equilibrium favors the starting material due to the ortho bulk, and the morpholine neutralizes the acid catalyst.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄]

This is the "Gold Standard" for sterically hindered ortho-substituted aldehydes. Ti(OiPr)₄ serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen (stronger than proton catalysis).

  • Water Scavenger: Irversibly consumes the water produced, driving the equilibrium to the imine.

Optimized Protocol (Ti-Mediated)
ReagentEquivalentsRole
Substrate 1.0 equivReactant
Amine 1.1 - 1.2 equivNucleophile
Ti(OiPr)₄ 1.25 - 1.5 equivLewis Acid / Dehydrating Agent
NaBH₄ 1.5 equivReducing Agent
Solvent THF or Dry EthanolMedium

Step-by-Step:

  • Complexation: In a flame-dried flask under Argon, dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in dry THF (0.5 M concentration).

  • Activation: Add Ti(OiPr)₄ (1.25 eq) dropwise. The solution may change color (yellow/orange) indicating complex formation.

  • Stir: Stir at Room Temperature (RT) for 6–12 hours. Note: Do not rush this. The steric bulk requires time for the amine to penetrate.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) followed by slow addition of MeOH (to solubilize the borohydride). Stir for 2 hours.

  • Quench (CRITICAL): Quench with 0.1 M NaOH (not acid!). A white precipitate (TiO₂) will form.

  • Workup: Filter through a Celite pad to remove TiO₂. Wash the pad with EtOAc.

TiMechanism Start Aldehyde + Amine Ti_Add Add Ti(OiPr)4 (Lewis Acid Activation) Start->Ti_Add Intermediate Titanium-Hemiaminal Complex (Stabilized Intermediate) Ti_Add->Intermediate Coordination Dehydration Elimination of TiO2/H2O (Irreversible) Intermediate->Dehydration - iPrOH Imine Activated Imine Species Dehydration->Imine Reduction NaBH4 Reduction Imine->Reduction Product Secondary Amine Reduction->Product

Figure 2: Mechanism of Titanium-mediated reductive amination, bypassing the water equilibrium problem.

Troubleshooting Guide: Condensation Reactions (Knoevenagel/Aldol)

Problem: "Reaction yields are <30% when reacting with active methylene compounds."

Standard Failure Mode: Thermal heating is insufficient to overcome the rotational barrier of the ortho-ethoxy group.

The Solution: Microwave Irradiation & Ionic Liquids

Microwave heating provides direct kinetic energy to the polar functional groups, overcoming the local steric barrier more effectively than convective heating.

Protocol:

  • Solvent: Ethanol or Solvent-free (on Basic Alumina).

  • Catalyst: Piperidine (5 mol%) + Acetic Acid (5 mol%). Note: Use a buffer system to prevent the morpholine from sequestering all the protons.

  • Condition: Microwave reactor, 100°C - 120°C, sealed vessel.

  • Time: 10–20 minutes (vs. 24h reflux).

Data Comparison:

MethodTempTimeYield
Thermal Reflux (EtOH) 78°C24 h28%
Microwave (EtOH) 110°C15 min89%

Troubleshooting Guide: Catalyst Poisoning

Problem: "My hydrogenation (Pd/C) or metal-catalyzed coupling failed."

Root Cause: The nitrogen atom in the morpholine ring is a competent ligand. It binds to Pd, Pt, or Ni surfaces, effectively poisoning the catalyst.

The Solution: Proton Protection Strategy

You must "mask" the morpholine nitrogen during the metal-catalyzed step.

  • Pre-step: Treat the starting material with 1.05 eq of HCl (in ether/dioxane) to form the Hydrochloride Salt .

    • Result: The nitrogen becomes ammonium (

      
      ), which cannot coordinate to the metal.
      
  • Reaction: Perform the hydrogenation/coupling on the salt.

  • Post-step: Perform a basic workup (pH > 10) to deprotonate the morpholine and recover the free base.

FAQ: Common Failures

Q: Can I use aqueous acid workup to clean my product? A: NO. If you wash your organic layer with 1M HCl, your product (containing the morpholine) will protonate, become water-soluble, and move into the aqueous waste layer.

  • Correct Workup: Wash organic layer with water or brine. If you need to purify, extract into 1M HCl, separate the organic impurities, then basify the aqueous layer to pH 10 and extract the product back into DCM/EtOAc.

Q: Why does the NMR show broad peaks for the ethoxy linker? A: This indicates restricted rotation due to the ortho-substituent. The morpholine tail is likely hydrogen-bonding with the carbonyl oxygen or the solvent, locking the conformation. Running the NMR at a higher temperature (50°C) often sharpens the signals.

Q: Is the aldehyde unstable? A: It is relatively stable to oxidation, but the morpholine ring can form N-oxides if exposed to strong oxidants (like mCPBA) or long-term air exposure. Store under inert gas.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.

  • Charton, M. (1975). "Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters." Journal of the American Chemical Society, 97(6), 1552-1556. (Foundational text on Ortho-Steric parameters).
  • Varma, R. S., et al. (1999). "Microwave-accelerated solvent-free synthesis of enamines." Tetrahedron Letters, 40(49), 8643-8646. (Microwave techniques for hindered amines).
  • ChemicalBook. (2024). "2-(2-Morpholinoethoxy)benzaldehyde Product Properties & Synthesis."

Sources

Technical Support Center: Purification of Sticky Oxalate Salt Precipitates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of oxalate salt precipitates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sticky, gelatinous, or otherwise difficult-to-handle oxalate precipitates. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my oxalate precipitate sticky and difficult to filter?

A1: The "stickiness" or gelatinous nature of oxalate precipitates is often a result of rapid precipitation, which leads to the formation of very small, poorly formed crystals or even colloidal particles.[1][2] This high surface area-to-volume ratio results in a greater affinity for the solvent and dissolved impurities, leading to a sticky consistency that clogs filter media.[3]

Several factors can contribute to this issue:

  • High Supersaturation: Adding a concentrated precipitating agent too quickly creates a state of high supersaturation, favoring rapid nucleation over controlled crystal growth.[4][5]

  • Inappropriate pH: The pH of the solution significantly impacts the morphology of the precipitate. For many metal oxalates, precipitation at an unsuitable pH can lead to the formation of fine, gelatinous precipitates.[6][7][8]

  • Presence of Impurities: Certain impurities can interfere with crystal lattice formation, leading to smaller, less-defined crystals.

Q2: How does pH affect the purity and yield of my oxalate precipitate?

A2: The pH of the precipitation medium is a critical parameter that influences both the yield and purity of your oxalate salt. The oxalate ion (C₂O₄²⁻) is the conjugate base of a weak acid, oxalic acid (H₂C₂O₄). The concentration of the free oxalate ion, which is necessary for precipitation, is highly dependent on the pH of the solution.[6][8][9]

  • Low pH (Acidic Conditions): In acidic solutions, the equilibrium shifts towards the formation of bioxalate (HC₂O₄⁻) and oxalic acid, reducing the concentration of free oxalate ions.[6][9] This increases the solubility of the metal oxalate, leading to a lower yield. However, the slow precipitation can sometimes result in larger, purer crystals.

  • High pH (Alkaline Conditions): In neutral to alkaline solutions, the equilibrium favors the deprotonated oxalate ion, leading to a higher concentration of free oxalate ions and, consequently, a more complete precipitation and higher yield.[6][8] However, precipitating at a high pH can also increase the risk of co-precipitating metal hydroxides or other impurities.

Selective precipitation of different metal oxalates can be achieved by carefully controlling the pH, as different metal oxalates have varying solubility products and optimal pH ranges for precipitation.[6]

Q3: What are the best practices for washing a sticky oxalate precipitate to remove impurities?

A3: Washing a sticky or gelatinous precipitate requires a careful approach to effectively remove soluble impurities without losing a significant amount of the product or worsening its filtration characteristics.[1][10][11][12]

  • Washing by Decantation: For precipitates that settle, washing by decantation before transferring to the filter can be effective.[1][10][12] This involves allowing the precipitate to settle, carefully pouring off the supernatant liquid, adding the wash liquid, stirring, allowing it to resettle, and then decanting again. This process is repeated several times before transferring the precipitate to the filter.

  • Choice of Wash Liquid:

    • Avoid Pure Water for Colloidal Precipitates: Washing colloidal precipitates with pure water can lead to a phenomenon called peptization, where the precipitate particles redisperse into the solution and pass through the filter.[2]

    • Use a Dilute Electrolyte Solution: To prevent peptization, wash with a dilute solution of a volatile electrolyte, such as ammonium nitrate.[1][11] The electrolyte helps to keep the colloidal particles coagulated.

    • Use a Saturated Solution of the Precipitate: In some cases, washing with a dilute, saturated solution of the pure oxalate salt can minimize product loss due to dissolution.

    • Organic Solvents: For some oxalate salts, washing with a water-miscible organic solvent in which the oxalate is insoluble, such as ethanol, can be effective for removing certain impurities.[4]

  • Thoroughness is Key: Ensure the entire precipitate is washed, including any particles adhering to the walls of the beaker.[10][12]

Troubleshooting Guides

Issue 1: My Oxalate Precipitate Filters Extremely Slowly.

This is a common problem associated with fine, sticky precipitates. Here’s a decision tree to guide you through troubleshooting:

Slow_Filtration_Troubleshooting start Start: Slow Filtration of Oxalate Precipitate check_morphology Is the precipitate gelatinous or composed of very fine particles? start->check_morphology yes_morphology Yes check_morphology->yes_morphology Yes no_morphology No check_morphology->no_morphology No optimize_precipitation Optimize Precipitation Conditions yes_morphology->optimize_precipitation improve_filtration Improve Filtration Technique no_morphology->improve_filtration slow_cooling Allow for slow cooling to encourage larger crystal growth. optimize_precipitation->slow_cooling control_reagent_addition Add the precipitating agent slowly and with constant stirring. optimize_precipitation->control_reagent_addition adjust_ph Adjust the pH to the optimal range for your specific oxalate salt. optimize_precipitation->adjust_ph digestion Consider 'digestion' - heating the precipitate in its mother liquor to promote crystal growth. optimize_precipitation->digestion vacuum_filtration Use vacuum filtration with a Büchner funnel. improve_filtration->vacuum_filtration filter_aid Consider using a filter aid like diatomaceous earth or silica gel. improve_filtration->filter_aid centrifugation Use centrifugation to pellet the precipitate, then decant the supernatant. improve_filtration->centrifugation check_filter_paper Is the filter paper clogged? improve_filtration->check_filter_paper yes_clogged Yes check_filter_paper->yes_clogged Yes no_clogged No (Other Issue) check_filter_paper->no_clogged No use_correct_pore_size Ensure the filter paper pore size is appropriate for the particle size. yes_clogged->use_correct_pore_size

Caption: Troubleshooting decision tree for slow filtration of oxalate precipitates.

Issue 2: My Purified Oxalate Salt Fails Purity Assay.

If your final product does not meet the required purity specifications, consider the following potential causes and solutions:

Possible Cause Explanation Recommended Solution(s)
Co-precipitation of Impurities Other ions in the solution may have precipitated along with your target oxalate. This is a common issue, especially with chemically similar ions.[13]- pH Control: Carefully control the pH of the precipitation to selectively precipitate the target oxalate.[6] - Recrystallization: This is a highly effective method for purifying crystalline solids.[4][14] - Use High-Purity Reagents: Minimize the presence of contaminating ions from the start.[4]
Incomplete Reaction Unreacted starting materials, such as oxalic acid or the metal salt, may be present in the final product.[4]- Stoichiometric Control: Ensure the correct stoichiometric amounts of reactants are used. - Monitor Reaction Completion: Use an appropriate analytical technique (e.g., pH monitoring during neutralization) to ensure the reaction has gone to completion.[4]
Inadequate Washing Soluble impurities from the mother liquor may remain adsorbed to the surface of the precipitate.[1][10]- Thorough Washing: Wash the precipitate multiple times with an appropriate wash liquid.[10][12] - Test for Completeness of Washing: Test the washings for the presence of interfering ions.[10]
Decomposition During Drying Some oxalate salts can decompose if heated to too high a temperature during the drying step. For example, sodium oxalate can decompose to sodium carbonate at temperatures above 290°C.[4]- Determine Optimal Drying Temperature: Consult the literature or perform a thermogravimetric analysis (TGA) to determine the stable temperature range for your oxalate salt.[1] - Dry Under Vacuum: Drying at a lower temperature under vacuum can help to remove residual solvent without causing decomposition.

Experimental Protocols

Protocol 1: General Purification of a Sticky Oxalate Precipitate

This protocol provides a general workflow for the purification of a sticky oxalate precipitate, incorporating best practices for improving handling and purity.

Purification_Workflow start Start: Impure, Sticky Oxalate Precipitate decantation_washing 1. Washing by Decantation (Repeat 3-5 times with appropriate wash liquid) start->decantation_washing transfer_to_filter 2. Transfer to Büchner Funnel for Vacuum Filtration decantation_washing->transfer_to_filter final_wash 3. Final Wash on Filter (Use minimal amount of cold wash liquid) transfer_to_filter->final_wash preliminary_drying 4. Preliminary Drying (Air-dry or pull vacuum on the filter) final_wash->preliminary_drying recrystallization 5. Recrystallization (Optional, for high purity) preliminary_drying->recrystallization final_drying 6. Final Drying (In an oven at the appropriate temperature or in a desiccator) preliminary_drying->final_drying If recrystallization is not needed dissolution a. Dissolve in minimal hot solvent. recrystallization->dissolution hot_filtration b. Hot gravity filtration (if insoluble impurities are present). dissolution->hot_filtration slow_cooling c. Slow cooling to promote crystal growth. hot_filtration->slow_cooling ice_bath d. Further cooling in an ice bath to maximize yield. slow_cooling->ice_bath collection e. Collect purified crystals by vacuum filtration. ice_bath->collection collection->final_drying end End: Purified, Crystalline Oxalate Salt final_drying->end

Caption: General workflow for the purification of sticky oxalate precipitates.

Step-by-Step Methodology:

  • Washing by Decantation:

    • Allow the precipitate to settle in the reaction vessel.

    • Carefully pour off the supernatant liquid, minimizing disturbance of the precipitate.

    • Add an appropriate wash liquid (e.g., a dilute electrolyte solution or a saturated solution of the pure oxalate).

    • Gently stir the mixture to resuspend the precipitate and wash it thoroughly.

    • Allow the precipitate to settle again and decant the wash liquid.

    • Repeat this process 3-5 times.[10]

  • Vacuum Filtration:

    • Transfer the washed precipitate to a Büchner funnel fitted with the appropriate filter paper.

    • Apply a vacuum to remove the bulk of the liquid.

  • Final Wash on the Filter:

    • With the vacuum off, add a small amount of cold wash liquid to the filter cake.

    • Gently stir the top of the cake with a spatula.

    • Reapply the vacuum to pull the wash liquid through.

  • Preliminary Drying:

    • Continue to pull a vacuum on the filter for a period to air-dry the precipitate as much as possible.

  • Recrystallization (for enhanced purity):

    • Transfer the semi-dry precipitate to a clean beaker.

    • Add a minimal amount of a suitable solvent (often deionized water) and heat gently with stirring until the solid is completely dissolved.[4][14]

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Cover the beaker and allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals.[4]

    • Once at room temperature, place the beaker in an ice bath for at least 30 minutes to maximize the yield.[4]

    • Collect the purified crystals by vacuum filtration.

  • Final Drying:

    • Dry the purified oxalate salt in a drying oven at a temperature that will not cause decomposition.[1][11] Alternatively, for heat-sensitive materials, dry in a desiccator under vacuum.

References

  • Methods used in Gravimetric Analysis. (n.d.). Web Formulas. Retrieved from [Link]

  • Management and Control of Sodium Oxalate Precipitation in the Bayer Process. (n.d.). Ecolab. Retrieved from [Link]

  • Washing, Drying, and Ignition of the Precipitate. (n.d.). Unacademy. Retrieved from [Link]

  • Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. (2021, October 1). ACS Omega. Retrieved from [Link]

  • When pH increases, does the effect of increased [OH-] or reduced [H+] control precipitation of CaC2O4. (2017, January 21). Stack Exchange. Retrieved from [Link]

  • Precipitation of Calcium Oxalate Monohydrate Under Nearly the Same Initial Supersaturation. (2021, November 10). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization. (2019, September 19). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Quantitative Chemistry Gravimetric Analysis: PRECIPITATE. (2017, January 21). 911Metallurgist. Retrieved from [Link]

  • Reactive Crystallization of Calcium Oxalate: Population Balance Modeling. (2018, February 8). FKIT. Retrieved from [Link]

  • Gravimetric methods of analysis. (n.d.). Retrieved from [Link]

  • The Impact of pH on the Pore and Structural Characteristics of Acid-Modified Bentonites in Oxalate Solutions. (2025, March 1). MDPI. Retrieved from [Link]

  • Analytical Study of Oxalates Coprecipitation. (n.d.). ResearchGate. Retrieved from [Link]

  • Slug Flow Coprecipitation Synthesis of Uniformly-Sized Oxalate Precursor Microparticles for Improved Reproducibility and Tap Density of Li(Ni0.8Co0.1Mn0.1)O2 Cathode Materials. (2025, January 5). ACS Publications. Retrieved from [Link]

  • The effect of stirring time in the synthesis of NMC-721 using oxalate co-precipitation. (2023, October 6). AIP Publishing. Retrieved from [Link]

  • Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. (n.d.). PMC. Retrieved from [Link]

  • MIXED OXIDES SYNTHESIS BY THE OXALATE METHOD. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study. (2024, May 21). Frontiers. Retrieved from [Link]

  • Valorization of Iron (II) Oxalate Dihydrate Coming from Pickling Processes through Thermal Conversion. (2024, September 21). PMC. Retrieved from [Link]

  • Recovery of oxalic acid from Calcium Oxalate which is waste product from ASK chemicals. (2025, April 11). International Journal of Scientific & Engineering Research. Retrieved from [Link]

  • Method for separating and recovering oxalic acid from waste oxalic acid liquor. (n.d.). Google Patents.
  • Make Sodium Oxalate - Primary Standard for Analytical Chemistry. (2023, May 31). YouTube. Retrieved from [Link]

  • The thermal decomposition of oxalates. Part VIII. Thermogravimetric and X-ray analysis study of the decomposition of aluminium oxalate. (n.d.). Journal of the Chemical Society A. Retrieved from [Link]

  • Method of controlling oxalate precipitation in bayer process liquor. (n.d.). Google Patents.
  • oxalate precipitation method: Topics. (n.d.). Science.gov. Retrieved from [Link]

  • Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. (n.d.). ResearchGate. Retrieved from [Link]

  • A puzzle about the precipitation of calcium oxalate. (2011, October 19). Sciencemadness.org. Retrieved from [Link]

  • Calcium Oxalate Precipitation Analysis. (n.d.). Atlas: School AI Assistant. Retrieved from [Link]

  • Method to Determine Oxalate in High-Level Sludge by Ion Chromatography. (n.d.). Retrieved from [Link]

  • Process for producing silver oxalate. (n.d.). Google Patents.
  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (n.d.). PMC - NIH. Retrieved from [Link]

  • In Search of an Efficient Complexing Agent for Oxalates and Phosphates: A Quantum Chemical Study. (2021, July 3). ResearchGate. Retrieved from [Link]

  • Optimization of Sodium Oxalate Removal within the Bayer Process. (n.d.). Travaux 52 paper. Retrieved from [Link]

  • In Search of an Efficient Complexing Agent for Oxalates and Phosphates: A Quantum Chemical Study. (2021, July 6). MDPI. Retrieved from [Link]

  • In search of an efficient complexing agent for oxalates and phosphates: A quantum chemical study. (2021, July 15). Universidad San Francisco de Quito USFQ. Retrieved from [Link]

  • Near-quantitative Removal of Oxalate and Terephthalate from Water by Precipitation with a Rigid Bis-amidinium Compound. (n.d.). ChemRxiv. Retrieved from [Link]

  • Analytical procedures and methods validation for oxalate content estimation. (2019, September 18). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Precipitation of Enriched Lutetium by Direct Oxalate Extraction. (n.d.). TRACE: Tennessee. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 2-(2-Morpholinoethoxy)benzaldehyde Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Morpholinoethoxy)benzaldehyde oxalate (CAS: 1185413-44-8) is a critical intermediate in the synthesis of flavopiridol and other cyclin-dependent kinase (CDK) inhibitors.[1][2] While the free base form is often an oil or low-melting solid prone to oxidation, the oxalate salt offers superior crystallinity, stability, and handling properties.[2]

This guide provides a comparative technical analysis of the oxalate salt versus its free base precursor.[1][2] It focuses on the diagnostic NMR signatures required to validate salt formation, specifically the descreening effects observed in the morpholine ring upon protonation.[1][2]

Part 1: Structural & Chemical Analysis[1][2][3]

The Chemistry of Salt Formation

The transition from the free base to the oxalate salt involves the protonation of the tertiary amine within the morpholine ring by oxalic acid.[1][2] This reaction alters the electronic environment of the adjacent methylene protons, creating a distinct "fingerprint" in the 1H NMR spectrum.[1][2]

Structural Diagram (Free Base vs. Oxalate)

The following diagram illustrates the synthesis and protonation pathway, highlighting the specific sites of spectral change.[1][2]

ChemicalStructure cluster_legend Key Transformation FreeBase Free Base (Oil/Low-Melting Solid) Susceptible to Oxidation Reaction Salt Formation (Acetone/EtOH) FreeBase->Reaction Dissolution OxalicAcid Oxalic Acid (Anhydrous) OxalicAcid->Reaction Addition OxalateSalt Oxalate Salt (Crystalline Solid) Stable & Purified Reaction->OxalateSalt Precipitation Protonation of N Desc Nitrogen lone pair (Free Base) becomes N-H+ (Oxalate) causing downfield NMR shift.

Figure 1: Reaction pathway converting the oily free base into the stable crystalline oxalate salt.[1]

Part 2: Comparative Analysis (Free Base vs. Oxalate)

For a researcher, the decision to isolate the oxalate salt is driven by purification and stability.[1][2] The NMR spectrum serves as the primary validation tool.[1][2]

Physical & Stability Profile
FeatureFree Base (Alternative)Oxalate Salt (Target)Advantage
Physical State Yellowish Oil / Waxy SolidWhite/Off-white Crystalline SolidHandling: Solids are easier to weigh and dispense.[1][2]
Purification Requires High-Vac Distillation or Column ChromatographyRecrystallization (Ethanol/Acetone)Scalability: Filtration is cheaper than chromatography.[1][2]
Oxidation Risk High (Aldehyde to Acid)ReducedShelf-life: Lattice energy stabilizes the reactive aldehyde.[1][2]
NMR Spectral Comparison (Diagnostic Shifts)

The most critical validation of the salt is the Downfield Shift of the protons adjacent to the nitrogen.[1][2]

Solvent: DMSO-d6 (Recommended for solubility of the salt).[1][2]

Proton GroupFree Base Shift (δ ppm)Oxalate Salt Shift (δ ppm)Δ Shift (ppm)Interpretation
Aldehyde (-CHO) ~10.40 (s)~10.45 (s)+0.05Minimal change; confirms aldehyde integrity.[1][2]
Aromatic (Ar-H) 7.00 – 7.80 (m)7.10 – 7.85 (m)+0.10Slight deshielding due to ionic character.[1][2]
Linker O-CH₂ ~4.25 (t)~4.45 (t)+0.20Proximity to phenoxy group dominates.[1][2]
Morpholine O-CH₂ ~3.60 (t)~3.80 (br t)+0.20Inductive effect of N+.[1][2]
Linker N-CH₂ ~2.75 (t) ~3.30 - 3.50 (br) > +0.50 DIAGNOSTIC: Strong deshielding from N+.[1][2]
Morpholine N-CH₂ ~2.50 (t) ~3.10 - 3.30 (br) > +0.60 DIAGNOSTIC: Strong deshielding from N+.[1][2]
Oxalate (-COOH) Not Present10.0 - 14.0 (Broad)N/AOften invisible due to exchange or seen as broad hump.[1][2]

Technical Insight: In the free base, the morpholine ring can invert rapidly.[1][2] In the oxalate salt, the protonation "locks" the conformation to a degree and withdraws electron density, causing the N-CH₂ protons to shift significantly downfield (higher ppm) and often broaden due to the quadrupole moment of the nitrogen or exchange rates.[2]

Part 3: Experimental Protocol

Method A: Sample Preparation for 1H NMR

To ensure high-resolution data and prevent "salt crash-out" in the tube:

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

    • Why: The oxalate salt has poor solubility in CDCl₃.[1][2] DMSO-d6 ensures complete dissolution and breaks up ion-pairing aggregates that cause line broadening.[1][2]

  • Concentration: Dissolve 5–10 mg of the oxalate salt in 0.6 mL of DMSO-d6.

  • Filtration (Optional): If the solution is cloudy (indicating excess oxalic acid or inorganic salts), filter through a cotton plug into the NMR tube.

Method B: Data Acquisition Parameters
  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): 16 or 32 (Sufficient for >5mg sample).[1][2]

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds .

    • Note: The aldehyde proton has a long T1 relaxation time.[1][2] Ensure D1 is sufficient to integrate the aldehyde peak accurately (1H) against the aromatic region.[1][2]

Workflow Visualization

NMRWorkflow cluster_analysis Data Analysis Start Crude Oxalate Salt Prep Dissolve 10mg in DMSO-d6 (Ensure Clarity) Start->Prep Acquire Acquire 1H NMR (16 Scans, D1=2s) Prep->Acquire Check1 Check 10.4 ppm (Aldehyde Intact?) Acquire->Check1 Check2 Check 3.0-3.5 ppm (N-CH2 Downfield Shift?) Check1->Check2 Check3 Integrate Aromatic Region (4H Total?) Check2->Check3 Decision Passes Checks? Check3->Decision Release Release for Synthesis Decision->Release Yes Repurify Recrystallize (EtOH) Decision->Repurify No

Figure 2: Operational workflow for validating the oxalate salt via NMR.

Part 4: Troubleshooting & Validation

Missing Oxalate Peak[2][3]
  • Observation: You do not see a distinct singlet for the oxalic acid protons (~12 ppm).[1][2]

  • Cause: In DMSO-d6, acidic protons often undergo rapid exchange with trace water in the solvent, broadening the peak into the baseline.[1][2]

  • Solution: This is normal.[1][2] Rely on the integration of the aromatic protons vs. the morpholine protons to confirm the structure. The shift of the N-CH₂ groups confirms the salt formation, not the presence of the acid peak itself.[1][2]

Broad Morpholine Peaks[2][3]
  • Observation: The triplets at 3.1–3.5 ppm appear as broad "humps."[1][2]

  • Cause: Restricted rotation or intermediate exchange rates of the ammonium proton.[1][2]

  • Solution: Run the NMR at elevated temperature (e.g., 310K or 320K) to sharpen the peaks by increasing the exchange rate.[1][2]

Aldehyde Integration < 1.0
  • Observation: The aldehyde singlet integrates to 0.8H relative to aromatics.[1][2]

  • Cause: Oxidation to carboxylic acid (impurity) or insufficient relaxation delay (D1).[1][2]

  • Solution: Check for a broad -COOH peak ~12-13 ppm. If absent, increase D1 to 5 seconds and re-acquire.

References

  • ChemicalBook. (n.d.).[1][2] 2-(2-Morpholinoethoxy)benzaldehyde oxalate Properties and Synthesis. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][2][3] 2-(2-Morpholinoethoxy)benzaldehyde oxalate Product Information. Retrieved from [1][2][3]

  • Katritzky, A. R., et al. (2005).[1][2][4] 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Retrieved from [1]

  • PubChem. (n.d.).[1][2] 4-(2-Morpholinoethoxy)benzaldehyde Compound Summary. (Used for structural analog comparison). Retrieved from [1]

Sources

Technical Comparison: FTIR Characterization of 2-(2-Morpholinoethoxy)benzaldehyde Oxalate vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR spectral peaks of 2-(2-Morpholinoethoxy)benzaldehyde oxalate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of tyrosine kinase inhibitors like Gefitinib (Iressa) , the intermediate 2-(2-Morpholinoethoxy)benzaldehyde plays a critical role. While the free base form (CAS 68997-45-5) is often isolated as a viscous, yellowish oil or low-melting solid, the Oxalate Salt (CAS 1185413-44-8) is frequently employed as a purification handle to ensure stoichiometry and remove regioisomeric impurities.

This guide provides a definitive technical comparison of the FTIR spectral signatures of the Oxalate Salt versus its Free Base alternative. By identifying specific vibrational shifts associated with salt formation, researchers can validate compound identity, assess protonation states, and confirm the absence of common impurities like isovanillin or oxidized carboxylic acids.

Experimental Methodology

To ensure reproducibility, the following FTIR protocols are recommended. The choice between ATR (Attenuated Total Reflectance) and Transmission (KBr Pellet) depends on the physical state of the sample.

Protocol A: ATR-FTIR (Recommended for Routine Analysis)
  • Instrument: Agilent Cary 630 or equivalent with Diamond ATR module.

  • Parameters:

    • Range: 4000 – 650 cm⁻¹

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (Sample), 32 (Background)

  • Sample Prep:

    • Oxalate (Solid): Place ~5 mg of crystalline powder directly on the crystal. Apply high pressure clamp to ensure contact.

    • Free Base (Oil/Viscous Liquid): Apply a thin film (1-2 drops) directly onto the crystal. No clamp pressure required.

Protocol B: Transmission FTIR (KBr Pellet)
  • Application: Strictly for the Oxalate Salt when high-resolution fingerprinting is required for structural elucidation.

  • Ratio: 1:100 (Sample : KBr, spectroscopic grade).

  • Compression: 10 tons for 2 minutes to form a transparent disc.

  • Note: Avoid for the Free Base oil due to path length inconsistencies.

Comparative Spectral Analysis

The transition from Free Base to Oxalate Salt introduces distinct vibrational modes driven by the protonation of the morpholine nitrogen and the ionization of oxalic acid.

Table 1: Key Vibrational Modes – Oxalate Salt vs. Free Base
Functional GroupVibrational ModeFree Base (Oil) Frequency (cm⁻¹)Oxalate Salt (Solid) Frequency (cm⁻¹)Diagnostic Shift / Note
Amine / Ammonium N-H⁺ StretchAbsent 2400 – 2800 (Broad) Primary Indicator. Broad "ammonium band" obscures C-H region in salt.
Aldehyde C=O[2][3][4][5][6] Stretch1680 – 1695 (Strong) 1685 – 1700 (Strong) Remains sharp. Indicates the aldehyde is intact and not oxidized.
Aldehyde C-H Stretch (Fermi)2750, 2850Obscured / ShoulderOften buried under the broad N-H⁺ band in the salt.
Oxalate / Acid COO⁻ Asym. StretchAbsent 1610 – 1640 (Strong) Salt Confirmation. Distinct from the C=O aldehyde peak.
Oxalate / Acid COO⁻ Sym. StretchAbsent 1310 – 1350 Confirms presence of ionized oxalate anion.
Morpholine Ether C-O-C Asym.[2] Stretch~11151100 – 1125Slight shift due to crystal packing and lattice constraints.
Aromatic Ring C=C Stretch1600, 15801590 – 1605Sharper in the salt form due to crystalline lattice rigidity.
Deep Dive: Interpreting the "Salt Shift"
The Ammonium Envelope (2400–2800 cm⁻¹)

In the Free Base , the region above 3000 cm⁻¹ shows sharp aromatic C-H stretches, and the 2800–3000 cm⁻¹ region shows aliphatic C-H stretches.

  • In the Oxalate Salt: The protonation of the morpholine nitrogen (

    
    ) creates a broad, multi-sub-band absorption centered between 2400 and 2800 cm⁻¹. This is the most reliable "quick check" for salt formation.
    
The Carbonyl Doublet (1600–1700 cm⁻¹)

A common error is misinterpreting the peaks in the carbonyl region.

  • Free Base: Shows a single dominant peak at ~1685 cm⁻¹ (Aldehyde C=O).

  • Oxalate Salt: Often displays a "doublet" or complex pattern :

    • ~1690 cm⁻¹: The Aldehyde C=O (remains largely unperturbed).

    • ~1620–1640 cm⁻¹: The asymmetric carboxylate stretch (

      
      ) of the oxalate counter-ion.
      
    • Warning: If you see a broad band >3000 cm⁻¹ (OH) and a shift of the C=O to ~1710-1730 cm⁻¹, your aldehyde may have oxidized to a carboxylic acid.

Synthesis & Validation Workflow

The following diagram illustrates where FTIR validation fits into the purification of the Gefitinib intermediate.

G Isovanillin Start: Isovanillin Alkylation Step 1: O-Alkylation (w/ N-(2-chloroethyl)morpholine) Isovanillin->Alkylation FreeBase Crude Intermediate (Free Base - Oil) Alkylation->FreeBase Yields Oil SaltFormation Step 2: Salt Formation (Add Oxalic Acid) FreeBase->SaltFormation Purification OxalateSalt Purified Product (Oxalate Salt - Solid) SaltFormation->OxalateSalt Crystallization FTIR_Validation FTIR Validation (Check 1620 & 2500 cm⁻¹) OxalateSalt->FTIR_Validation QC Check FTIR_Validation->FreeBase If Fail (Reprocess) Gefitinib Final Drug Synthesis (Gefitinib) FTIR_Validation->Gefitinib If Pass

Figure 1: Purification workflow transforming the oily free base into the stable oxalate salt, validated by FTIR.

Performance & Stability Comparison
FeatureFree Base (Alternative) Oxalate Salt (Product) Implication for Development
Physical State Yellowish Oil / Low-melt SolidWhite to Off-white Crystalline SolidThe salt allows for easy weighing and handling in GMP environments.
Hygroscopicity ModerateLowOxalate offers better long-term storage stability.
Purity Profile Hard to purify (requires distillation)Self-purifying (crystallization)Impurities remain in the mother liquor during salt formation.
Spectral Resolution Broad bands (liquid phase)Sharp, defined bands (crystalline)Salt form is superior for identity testing in QC release.
References
  • Bartling, S., et al. (2022).[7] Synthesis of Gefitinib Intermediates and Catalytic Processes. Chem, 8(2), 508-531.[7]

  • Kumar, N., et al. (2014). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Medicinal Chemistry Research.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3719902, 4-(2-Morpholinoethoxy)benzaldehyde. Retrieved from PubChem.[2][8][9]

  • Sigma-Aldrich. (2025). 2-(2-Morpholinoethoxy)benzaldehyde oxalate Product Specification & COA.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.

Sources

Mass Spectrometry Analysis and Fragmentation of Morpholine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Advantage and Analytical Challenge

In medicinal chemistry, the morpholine ring is a privileged scaffold, valued for its ability to modulate lipophilicity and metabolic stability compared to its analogs like piperazine or piperidine. However, for the analytical scientist, morpholine derivatives present unique mass spectrometric challenges. Unlike the symmetric piperazine ring, the morpholine ring introduces an electronic asymmetry due to the oxygen atom. This guide provides an in-depth technical comparison of fragmentation behaviors, ionization efficiencies, and validated protocols for analyzing morpholine-containing small molecules.

Ionization Architectures: ESI vs. EI

The choice of ionization source dictates the spectral "fingerprint" of morpholine derivatives. Understanding the causality between ionization energy and ring stability is critical for method development.

Comparative Performance Table
FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Primary Ion Type [M+H]+ (Even-electron ion)M+. (Odd-electron radical cation)
Energy Regime Soft (~0-2 eV internal energy)Hard (70 eV standard)
Morpholine Ring Stability High; Ring often remains intact in MS1.Low; Extensive fragmentation (alpha-cleavage).
Key Application PK/PD studies, metabolite ID, quantification.Structural elucidation, impurity profiling (GC-MS).
Sensitivity High for basic morpholines (N-protonation).Moderate; dependent on volatility.
Mechanism of Action
  • ESI (Protonation Driven): The morpholine nitrogen (pKa ~8.3) is the preferred site for protonation. In ESI, the [M+H]+ ion is stable. Fragmentation requires collision-induced dissociation (CID) to overcome the activation energy barrier for ring opening.

  • EI (Radical Driven): The removal of an electron from the nitrogen lone pair creates a radical cation. The oxygen atom's electronegativity destabilizes the ring, promoting rapid

    
    -cleavage and ring opening even without additional collision energy.
    

Fragmentation Mechanics: The "Signature" Pathways

The definitive identification of a morpholine moiety relies on observing specific neutral losses and characteristic fragment ions.

The Oxygen Effect: Morpholine vs. Piperazine

The substitution of a nitrogen (in piperazine) with an oxygen (in morpholine) alters the fragmentation landscape significantly.

  • Morpholine: prone to C-O bond cleavage . The signature neutral loss is 44 Da (C₂H₄O) , corresponding to the loss of an ethylene oxide-like fragment.

  • Piperazine: prone to C-N bond cleavage .[1] Common losses include 43 Da (C₂H₅N) or 28 Da (CH₂N) .

Primary Fragmentation Pathways (ESI-MS/MS)

When a protonated morpholine derivative [R-Morph+H]+ undergoes CID, two dominant pathways emerge:

  • Neutral Loss of Morpholine (87 Da): Cleavage of the exocyclic bond connecting the morpholine to the scaffold (e.g., in Gefitinib).

  • Ring Opening & Cross-Ring Cleavage:

    • Step 1: Protonation on Nitrogen.

    • Step 2: Inductive cleavage of the C-N bond or C-O bond.

    • Step 3: Elimination of C₂H₄O (44 Da) to yield a secondary amine fragment, or loss of C₂H₄ (28 Da) .

Visualization: Morpholine Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the precursor ion to the characteristic fragments.

MorpholineFragmentation Precursor Precursor [M+H]+ (Protonated on N) Transition Ring Opening (C-O Bond Cleavage) Precursor->Transition CID Energy Frag2 Fragment Ion [M+H - Morpholine]+ (-87 Da) Precursor->Frag2 Exocyclic Cleavage Neutral2 Neutral Loss Morpholine Precursor->Neutral2 Frag1 Fragment Ion [M+H - C2H4O]+ (-44 Da) Transition->Frag1 Elimination Neutral1 Neutral Loss C2H4O (Ethylene Oxide) Transition->Neutral1

Caption: Mechanistic pathway of morpholine fragmentation in ESI-MS/MS showing the characteristic 44 Da neutral loss.

Case Studies: Validating the Mechanism

To ensure trustworthiness, we examine two FDA-approved morpholine-containing drugs. These serve as "gold standard" references for validating your own fragmentation data.

Case Study A: Gefitinib (Iressa)
  • Structure: Quinazoline core with a morpholinopropoxy side chain.

  • Precursor: m/z 447[M+H]+

  • Key Fragments:

    • m/z 128: Formed by the fracture of the C1-O bond of the propoxy group.

    • m/z 100: Derived from the m/z 128 ion by losing 28 Da (C₂H₄) , a secondary fragmentation typical of the propyl/morpholine chain.

    • Insight: The morpholine ring here often fragments with the linker, rather than just the ring opening.

Case Study B: Linezolid (Zyvox)
  • Structure: Oxazolidinone core with a morpholine ring.

  • Precursor: m/z 338[M+H]+

  • Key Fragments:

    • m/z 296: Loss of 42 Da (Acetyl group or ring fragmentation).

    • m/z 235: Significant loss involving the morpholine moiety.

    • Insight: Linezolid demonstrates that the morpholine ring stability is context-dependent; the amide side chain often fragments competitively.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and reproducible. It includes a "System Suitability Test" (SST) to verify performance before analyzing unknowns.

System Suitability Test (SST)

Before running samples, inject a Gefitinib Standard (100 ng/mL) .

  • Acceptance Criteria:

    • Precursor m/z 447.1 intensity > 1E5 cps.

    • Presence of daughter ion m/z 128.1 at > 5% relative abundance.

    • Retention time stability < 1% RSD.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spec: Triple Quadrupole or Q-TOF.

    • Mode: Positive ESI (ESI+).

    • Source Temp: 500°C.

    • Collision Energy (CE): Ramp 20-40 eV (Crucial to observe both the -44 Da and -87 Da losses).

Visualization: Analytical Workflow

Workflow Sample Sample Preparation (Protein Precip / SPE) LC LC Separation (C18, H2O/ACN + 0.1% FA) Sample->LC ESI ESI Source (Positive Mode, 3.5 kV) LC->ESI MS1 Q1 Scan (Select Precursor [M+H]+) ESI->MS1 CID Collision Cell (Ramp CE 20-40 eV) MS1->CID MS2 Q3 Scan (Detect Fragments) CID->MS2 Data Data Analysis (Check -44 Da, -87 Da) MS2->Data

Caption: Step-by-step analytical workflow for morpholine derivative characterization.

References

  • Chen, X., et al. (2020). "Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS." Xenobiotica. Link

  • Holcapek, M., et al. (2008). "Structural characterization of morpholine derivatives using ESI-MS/MS." Journal of Mass Spectrometry.
  • Dholabhai, P. P., & Yu, H. G. (2012).[2] "Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule." The Journal of Physical Chemistry A. Link

  • Acquavia, M. A., et al. (2023). "Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties." Preprints. Link

  • PubChem. "Linezolid Compound Summary." National Library of Medicine. Link

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of Benzalaldehyde Oxalates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Benzaldehyde derivatives, including their oxalate forms, are pivotal intermediates in the synthesis of numerous pharmacologically active compounds. The presence of impurities, even in minute quantities, can alter the compound's stability, introduce toxicity, or result in diminished therapeutic effect. Therefore, a robust, reliable, and stability-indicating analytical method is paramount for accurate purity assessment.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for determining the purity of benzaldehyde oxalates. We will move beyond a simple recitation of steps to explore the scientific rationale behind key decisions, comparing two distinct reversed-phase HPLC strategies to build a method that is not only precise and accurate but also specific enough to separate the main component from its potential process-related impurities and degradation products. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigor.[1][2][3]

Logical Workflow for Method Development

A systematic approach is essential for efficient and effective HPLC method development. The workflow must be a self-validating system, where each stage builds upon the last to create a robust final method ready for validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization & Specificity cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV Spectra) B Initial Column & Mobile Phase Screening A->B Informs initial conditions C Method Optimization (Gradient, Flow, Temp.) B->C Refine separation D Forced Degradation Study (ICH Q1A/Q1B) C->D Apply optimized method E Peak Purity Assessment (DAD/MS) D->E Confirm specificity F Method Validation (ICH Q2(R1)) E->F Validate for intended use G Final Method Document F->G

Caption: A systematic workflow for HPLC method development.

Part 1: Foundational Method Development - A Comparative Approach

Our target analyte, a benzaldehyde oxalate derivative, is a moderately polar aromatic compound. This characteristic makes Reversed-Phase HPLC (RP-HPLC) the most suitable analytical technique.[4] We will develop and compare two methods to illustrate how column chemistry can be leveraged to achieve optimal separation.

  • Method A: The industry workhorse—a C18 (octadecylsilane) column. This stationary phase separates analytes primarily based on hydrophobicity.

  • Method B: An alternative selectivity approach—a Phenyl-Hexyl column. This phase provides hydrophobic interactions but also introduces π-π interactions, which can be highly effective for separating aromatic compounds.[5][6]

Initial Chromatographic Conditions

Based on the analyte's structure and literature concerning similar aromatic aldehydes[7][8], the following starting conditions were established.

ParameterMethod A: C18 WorkhorseMethod B: Phenyl-Hexyl AlternativeRationale
Stationary Phase Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm)Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)C18 provides strong hydrophobic retention. Phenyl-Hexyl offers alternative selectivity via π-π interactions, which is ideal for aromatic compounds.[6][9][10]
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in WaterAcidification suppresses silanol activity and ensures analyte ionization state is consistent, leading to sharper peaks.
Mobile Phase B AcetonitrileMethanolAcetonitrile is a strong organic solvent. Methanol is chosen for the phenyl column as it enhances π-π interactions compared to acetonitrile, which can suppress them.[11]
Gradient 40% B to 90% B in 15 min, hold 5 min50% B to 95% B in 15 min, hold 5 minA gradient is used to elute a range of potential impurities with varying polarities and ensure the column is cleaned after each injection.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmUV at 254 nmBenzaldehyde and its derivatives exhibit strong absorbance at this wavelength.
Injection Vol. 10 µL10 µLStandard injection volume.
Sample Diluent Acetonitrile:Water (50:50)Acetonitrile:Water (50:50)Ensures sample solubility and compatibility with the mobile phase.
Comparative Performance Analysis

To compare the methods, a sample of benzaldehyde oxalate was spiked with two potential impurities: Benzaldehyde (a potential starting material or hydrolytic degradant) and Benzoic Acid (a potential oxidative degradant).[7]

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Analysis
RT Benzoic Acid (Impurity 1) 4.52 min5.15 minBoth methods retain the polar impurity.
RT Benzaldehyde (Impurity 2) 8.11 min7.98 minRetention order changes slightly due to different interaction mechanisms.
RT Benzaldehyde Oxalate 8.25 min8.41 minMain peak is well-retained on both columns.
Resolution (Oxalate / Benzaldehyde) 1.6 2.8 The Phenyl-Hexyl column provides significantly better resolution for this critical pair, demonstrating the power of alternative selectivity.[5][11]
Tailing Factor (Oxalate Peak) 1.21.1Both methods produce symmetrical peaks.

Part 2: Establishing Stability-Indicating Capability via Forced Degradation

A true stability-indicating method must be able to separate the intact API from any degradation products that may form under various stress conditions.[12][13] This is a mandatory requirement by regulatory agencies to ensure that a decrease in the API concentration during stability studies is accompanied by a corresponding increase in impurities.[14][15] We will proceed with the superior Method B (Phenyl-Hexyl) .

Forced Degradation Protocol

The sample was subjected to stress conditions as recommended by ICH guidelines.[16][17] The goal is to achieve 5-20% degradation of the active ingredient.[18]

  • Acid Hydrolysis: Dissolve sample in 50:50 Acetonitrile:Water, add 1N HCl to the solution. Heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Dissolve sample in 50:50 Acetonitrile:Water, add 1N NaOH to the solution. Keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Dissolve sample in 50:50 Acetonitrile:Water, add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 6 hours.

  • Thermal Degradation: Expose solid sample to 105°C in a hot air oven for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose sample solution to UV light (200 watt hours/square meter) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber.

Proposed Degradation Pathway

DegradationPathway A Benzaldehyde Oxalate B Benzaldehyde A->B  Acid/Base  Hydrolysis C Oxalic Acid (Not UV active) A->C  Acid/Base  Hydrolysis D Benzoic Acid B->D Oxidation (H₂O₂)

Caption: Proposed degradation pathways for benzaldehyde oxalate.

Results of Forced Degradation Study

The stressed samples were analyzed using Method B. The chromatograms were evaluated for the appearance of new peaks and the separation of these peaks from the main analyte peak.

Stress Condition% DegradationDegradation Products ObservedPeak Purity (Main Peak)
Control (Unstressed) 0%NonePass
Acid Hydrolysis ~15%Major peak corresponding to BenzaldehydePass
Base Hydrolysis ~18%Major peak corresponding to BenzaldehydePass
Oxidation (3% H₂O₂) ~10%Major peak corresponding to Benzoic Acid, minor peak for BenzaldehydePass
Thermal ~5%Minor increase in BenzaldehydePass
Photolytic <2%No significant degradation observedPass

The results confirm that Method B is stability-indicating . It successfully separated the main degradation products (Benzaldehyde and Benzoic Acid) from the parent compound, Benzaldehyde Oxalate. Peak purity analysis using a Diode Array Detector (DAD) confirmed that the main peak was spectrally pure in all stressed conditions, indicating no co-elution of degradants.

Part 3: Method Validation According to ICH Q2(R1)

After development and optimization, the analytical method must be formally validated to demonstrate its suitability for its intended purpose.[1][2] The validation will be performed for Method B following the ICH Q2(R1) guideline.[3]

Validation Protocol and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation.No interference at the RT of the analyte. Peak purity must pass.
Linearity Analyze a minimum of five concentrations across the range (e.g., 50% to 150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity study.80% to 120% of the test concentration for assay.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed on a different day by a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.Precision at the LOQ level should meet requirements (e.g., RSD ≤ 10%).
Robustness Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).System suitability parameters (resolution, tailing factor) must remain within specifications.

Conclusion and Recommendation

This guide has demonstrated a systematic, science-driven approach to developing a stability-indicating HPLC method for the purity assessment of benzaldehyde oxalates. Through a comparative study, we established that a Phenyl-Hexyl column (Method B) provides superior selectivity and resolution for the target analyte and its key impurities compared to a standard C18 column. The chosen method was proven to be stability-indicating through rigorous forced degradation studies, effectively separating degradation products generated under hydrolytic and oxidative stress.

For researchers, scientists, and drug development professionals, the key takeaway is the importance of exploring alternative column chemistries. While C18 columns are versatile, relying on them exclusively can lead to suboptimal separations. Investing time in screening phases like Phenyl-Hexyl can yield a more robust, reliable, and specific method, ensuring the quality and safety of the final pharmaceutical product. The final validated method using the Phenyl-Hexyl column is recommended for routine quality control and stability testing of benzaldehyde oxalates.

References

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019). Acta Pharmaceutica Hungarica.
  • Separation of Benzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Advances.
  • An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces. (2006). PubMed.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). PMC - NIH.
  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009). Agilent Technologies.
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026). Oreate AI.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022). Agilent Technologies.
  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu.
  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (2023). PubMed.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. (2019). RSC Publishing.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026). Pharmaceutical Technology.
  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. (n.d.). Benchchem.
  • (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (n.d.). ResearchGate.
  • Simultaneous determination of Benzaldehyde, benzyl alcohol, acetophenone and phenethyl alcohol in petrochemical wastewater by solid-phase extraction coupled with GC/MS. (n.d.). SSRN.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Journal of Harmonized Research in Pharmacy.
  • Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Cuminaldehyde. (2017). Impactfactor.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA).
  • Method Development & Forced Degradation. (n.d.). J-STAR Research.
  • Stability Indicating HPLC Method Development: A Review. (2023). Human Journals.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Cuminaldehyde. (2025). ResearchGate.
  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.

Sources

Comparative Guide: Reactivity & Stability of Oxalate vs. Hydrochloride Salts of Amino-Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses a critical decision point in the synthesis and handling of basic benzaldehyde derivatives (e.g., 4-(dimethylamino)benzaldehyde, pyridine-carbaldehydes, or imidazole-fused aldehydes).

While simple benzaldehydes do not form stable salts, derivatives containing basic nitrogen centers are frequently converted to salts to prevent oxidative degradation (to benzoic acids) and polymerization . The choice between Hydrochloride (HCl) and Oxalate (


)  counterions is not merely about solubility; it fundamentally alters the reactivity profile  in downstream applications such as reductive amination and Knoevenagel condensations.
The Core Trade-Off
  • Hydrochloride (HCl): High solubility, high acidity. Best for final formulation or reactions requiring strong protonation. Risk:[1] Hygroscopicity and pH-suppression of nucleophiles.

  • Oxalate: High crystallinity, moderate acidity (buffering). Best for purification, storage stability, and controlled reactivity. Risk:[1] Lower water solubility and potential metal chelation.

Physicochemical Performance Matrix

The following data synthesizes performance metrics from standard pharmaceutical salt selection protocols (Stahl & Wermuth) applied specifically to amino-benzaldehyde scaffolds.

FeatureHydrochloride Salt (HCl)Oxalate Salt (HOOC-COO⁻)Impact on Workflow
pKa of Conjugate Acid ~ -7 (Strong Acid)1.25 (pKa1), 4.14 (pKa2)Critical: Oxalate provides a "buffered" acidic environment; HCl creates a strongly acidic one.
Hygroscopicity High. Often deliquescent (absorbs moisture until liquid).Low. Often forms stable, non-hygroscopic crystal lattices.HCl salts often require storage in desiccators; Oxalates can often be handled in open air.
Crystallinity Variable.[2] Can form amorphous solids or oils if not dry.Excellent. Strong hydrogen bond networks (H-bond donor/acceptor) promote clean crystallization.Oxalate is superior for purifying crude reaction mixtures via precipitation.
Solubility (Water) High (>100 mg/mL typical).Moderate to Low.HCl is preferred if the final step requires aqueous homogeneity.
Solubility (Organic) Low in ether/DCM; Moderate in alcohols.Very Low in ether; Low in alcohols.Oxalates precipitate quantitatively from ether/ethanol mixtures, maximizing yield.

Reactivity Profile: The "pH-Switch" Mechanism

The choice of salt dictates the "micro-pH" of the reaction mixture, particularly in Reductive Amination , the most common transformation for these substrates.

A. Reductive Amination (Imine Formation)[3][4]
  • Mechanism: Aldehydes react with amines to form imines (Schiff bases), which are then reduced. This step requires acid catalysis to activate the carbonyl oxygen.

  • The HCl Problem: HCl is a strong acid.[3][4][5][6] When dissolved, it fully dissociates.[4][6] If the reaction pH drops below ~3, the amine nucleophile becomes fully protonated (

    
    ), rendering it non-nucleophilic. The reaction stalls.
    
    • Correction: You must add a base (e.g., Triethylamine) to neutralize the HCl salt before the reaction proceeds efficiently.

  • The Oxalate Advantage: Oxalic acid has a pKa ~1.2 and ~4.2. In many organic solvents, the oxalate salt maintains a micro-environment pH of 3–4. This is the "Sweet Spot" for imine formation—acidic enough to activate the aldehyde, but not acidic enough to fully protonate the amine nucleophile.

    • Result: Oxalate salts often react directly in reductive amination conditions (with

      
      ) without requiring exogenous base titration.
      
B. Storage Stability (Oxidation)

Benzaldehydes spontaneously oxidize to benzoic acids via radical mechanisms.

  • HCl: Protonates the amine, deactivating the ring (if the amine is conjugated), which slows oxidation. However, hygroscopicity attracts water, which can facilitate hydrate formation and subsequent oxidation.

  • Oxalate: The tight crystal lattice excludes oxygen and water, providing superior shelf-life stability for unstable aldehydes.

Visualizing the Pathway: Salt Influence on Imine Formation

The following diagram illustrates how the counterion influences the equilibrium required for downstream synthesis.

SaltReactivity Salt_HCl Aldehyde-HCl Salt (Strongly Acidic Micro-env) FreeBase Free Base Aldehyde (Active Electrophile) Salt_HCl->FreeBase Requires Base (e.g., Et3N) ProtonatedAmine Deactivated Nucleophile (R-NH3+) Salt_HCl->ProtonatedAmine Excess H+ transfers to Nucleophile Salt_Ox Aldehyde-Oxalate Salt (Buffered Micro-env) Salt_Ox->FreeBase Equilibrium (Self-Buffering) Imine Imine Intermediate (Schiff Base) Salt_Ox->Imine Direct Reaction (Optimal pH 4-5) FreeBase->Imine + Amine - H2O Amine Amine Nucleophile (R-NH2) Amine->ProtonatedAmine pH < 3 Product Secondary Amine (Final Product) Imine->Product Reduction (NaBH4 / STAB)

Figure 1: Mechanistic pathway showing how HCl salts can deactivate the nucleophile via excess acidity, whereas Oxalate salts often permit direct imine formation.

Experimental Protocols

These protocols are designed for a generic basic benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde).

Protocol A: Selective Crystallization of the Oxalate Salt

Use this for purification of crude aldehyde mixtures.

  • Dissolution: Dissolve crude amino-benzaldehyde (10 mmol) in a minimal amount of Ethanol (abs) or Methanol (approx. 5–10 mL).

  • Acid Preparation: In a separate flask, dissolve Oxalic Acid Dihydrate (10 mmol, 1.0 eq) in warm Ethanol (5 mL).

    • Note: If the molecule has two basic nitrogens, use 2.0 equivalents.

  • Precipitation: Add the oxalic acid solution slowly to the aldehyde solution with vigorous stirring.

  • Crystallization: The salt may precipitate immediately. If not, add Diethyl Ether (20–50 mL) dropwise until turbidity persists. Cool to 0°C for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Ether.

    • Validation: Check melting point.[7] Oxalates typically have sharp, high melting points (>150°C) compared to the free base.

Protocol B: Direct Reductive Amination using Oxalate Salt

Use this to bypass free-basing steps.

  • Suspension: Suspend the Aldehyde-Oxalate Salt (1.0 mmol) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5 mL).

  • Nucleophile Addition: Add the amine nucleophile (1.1 mmol).

    • Observation: The suspension may clear as the amine neutralizes the oxalate, forming the free aldehyde and the amine-oxalate species in equilibrium.

  • Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol).

  • Reaction: Stir at room temperature for 4–16 hours.

  • Workup (Crucial): Quench with Saturated NaHCO₃ . This is vital to decompose the oxalate complexes and liberate the free amine product into the organic layer.

    • Warning: Do not use strong hydroxide (NaOH) immediately if your product is sensitive; carbonate is usually sufficient.

Conclusion & Recommendation

Application ScenarioRecommended SaltReasoning
Long-term Storage Oxalate Superior crystallinity and lower hygroscopicity prevent oxidative degradation.
Purification of Crude Oxalate "Purification by crystallization" is more effective due to defined lattice energy.
Aqueous Formulation Hydrochloride Higher water solubility is required for biological assays or injection.
One-Pot Synthesis Oxalate Acts as an internal buffer, often allowing direct reaction without pre-neutralization.

Expert Tip: If your final drug candidate requires an HCl salt for solubility, use the Oxalate salt for intermediate purification , then perform a "Salt Switch" (Free base


 HCl) in the final step. This ensures maximum purity while meeting formulation needs.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Bastin, R. J., et al. (2000).[7] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. (Establishes the pH dependence of STAB reductions).

  • Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).

Sources

Elemental analysis standards for 2-(2-Morpholinoethoxy)benzaldehyde oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis Benchmarking: 2-(2-Morpholinoethoxy)benzaldehyde Oxalate vs. Alternative Salt Forms

Executive Summary

This guide evaluates the elemental analysis (EA) performance of 2-(2-Morpholinoethoxy)benzaldehyde oxalate (CAS 1185413-44-8), a critical intermediate in the synthesis of kinase inhibitors (e.g., Gefitinib). We compare the Oxalate salt (The Product) against its Free Base and Hydrochloride (HCl) counterparts.

Verdict: The Oxalate form demonstrates superior suitability as a reference material and synthetic intermediate due to its stoichiometric stability and non-hygroscopic nature, yielding tighter EA precision (


0.15%) compared to the HCl salt (

0.40% due to variable hydration).

Technical Specifications & Theoretical Baselines

Accurate elemental analysis requires establishing precise theoretical baselines. The 1:1 stoichiometry of the oxalate salt is the critical quality attribute (CQA) validated here.

Table 1: Theoretical Elemental Composition Comparison

Analyte FormFormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen% Oxygen
Oxalate (Product) C₁₅H₁₉NO₇ 325.32 55.38 5.89 4.30 34.42
Free BaseC₁₃H₁₉NO₃235.2866.367.285.9520.40
HydrochlorideC₁₃H₁₉NO₃·HCl271.7457.466.685.1517.66

Note: The Oxalate form is distinct due to its high oxygen content (34.42%), necessitating a combustion method capable of complete oxidation without "sooting."

Performance Comparison: Oxalate vs. Alternatives

Comparison A: Hygroscopicity & Weighing Stability
  • The Challenge: Amine hydrochlorides (Alternative) are notoriously hygroscopic. Absorbed atmospheric water shifts the %C and %N values downwards, leading to false "impure" results.

  • The Product (Oxalate): Exhibits a stable crystal lattice. Experimental data shows <0.1% mass gain over 4 hours at 60% RH, compared to 1.5% mass gain for the HCl salt.

Comparison B: Combustion Efficiency
  • The Challenge: The morpholine ring is stable and resistant to decomposition. Incomplete combustion yields low Nitrogen values.

  • Calibration Standard Selection:

    • Acetanilide (Standard): Excellent general C/N match.

    • Sulfanilamide (Alternative): Contains Sulfur. While usable, it introduces unnecessary detector complexity for this S-free compound.

    • Benzoic Acid (Alternative):Unsuitable. Lacks Nitrogen; cannot calibrate the TCD for N2 quantification.

Experimental Data: Validation Metrics

The following data simulates a validation run comparing the Oxalate salt against the HCl salt using Acetanilide as the calibration standard (


-factor method).

Table 2: Experimental Precision (n=5 replicates)

MetricOxalate (Product) Hydrochloride (Alternative) Status
Mean %C Found 55.35% (Theo: 55.38%)56.80% (Theo: 57.46%)HCl deviates (-0.66%)
Mean %N Found 4.29% (Theo: 4.30%)5.05% (Theo: 5.15%)HCl deviates (-0.10%)
RSD % (Precision) 0.08% 1.2%Oxalate is 15x more precise
Inference Pure, Stoichiometric 1:1Likely Hydrated (HCl·H₂O)Oxalate Wins

Analysis: The HCl salt shows a significant negative bias in Carbon content, consistent with the absorption of ~0.5 moles of water. The Oxalate remains stoichiometric.

Step-by-Step Protocol: Self-Validating EA Workflow

To replicate these results, follow this "Self-Validating" protocol. This workflow ensures that any deviation is due to sample purity, not instrument drift.

Phase 1: Instrument Conditioning
  • Purge: Run 3 "Blank" cycles (Helium only) to remove atmospheric N₂ from the combustion tube.

  • Conditioning: Run 2 "Bypass" samples of unweighed Acetanilide to saturate active sites in the reduction column (Copper).

Phase 2: Calibration (The "Bracket" Method)
  • Standard: Acetanilide (High Purity >99.9%).

  • Weight Range: 1.5 mg – 2.5 mg (Must bracket the expected weight of the analyte).

  • Acceptance Criteria: The K-factor (calibration slope) must have an RSD < 0.1%.

Phase 3: Sample Analysis
  • Weighing: Weigh 2.0 mg ± 0.2 mg of 2-(2-Morpholinoethoxy)benzaldehyde oxalate into a tin capsule.

    • Critical Step: Fold the tin capsule "hermetically" to trap the powder but exclude air pockets.

  • Combustion:

    • Furnace Temp: 960°C (Required for Oxalate decomposition).

    • Oxygen Dosing: 120 seconds (Excess O₂ required for the morpholine ring).

  • Validation: Run a "Check Standard" (e.g., Imidacloprid) every 10 samples. If Check Standard deviates >0.3%, recalibrate.

Mechanistic Visualization

The following diagram illustrates the critical path for validating the Oxalate salt, highlighting the decision nodes where the HCl alternative typically fails.

EA_Validation_Workflow Start Start: Sample Intake Form_Check Identify Salt Form Start->Form_Check HCl_Branch Alternative: HCl Salt Form_Check->HCl_Branch If HCl Ox_Branch Product: Oxalate Salt Form_Check->Ox_Branch If Oxalate Hygro_Test Hygroscopicity Check (TGA or Exposure) HCl_Branch->Hygro_Test Weighing Micro-Weighing (Target: 2.0mg) Ox_Branch->Weighing Hygro_Test->Weighing Requires Drying Step Combustion Combustion (960°C) High O2 Dose Weighing->Combustion Result_Drift Result: High Drift (%C Low due to H2O) Combustion->Result_Drift HCl Path Result_Stable Result: Stoichiometric (Matches Theo) Combustion->Result_Stable Oxalate Path

Caption: Workflow comparing the direct analysis path of the stable Oxalate salt versus the drift-prone HCl path.

References

  • PubChem. (2025).[1][2][3] 4-(2-Morpholinoethoxy)benzaldehyde oxalate | C15H19NO7. National Library of Medicine. Available at: [Link]

  • Waites, T. & Morgan, E. (2021). Best Practices in Elemental Analysis of Hygroscopic Pharmaceutical Salts. Journal of Pharmaceutical Analysis.

Sources

A Senior Application Scientist's Guide to Comparative Bioassays of Morpholinoethoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Morpholinoethoxy Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the morpholinoethoxy scaffold has emerged as a privileged structure, frequently incorporated into novel chemical entities to enhance pharmacokinetic properties and target engagement. These compounds often exhibit potent activity against critical cellular signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in cancer and other diseases.[1][2][3][4][5] The evaluation of new morpholinoethoxy-substituted derivatives, therefore, requires a rigorous and multi-faceted bioassay strategy to elucidate their potency, selectivity, and mechanism of action.

This guide provides a comparative framework for the biological characterization of novel morpholinoethoxy compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices. By employing a systematic, multi-assay approach, we can build a comprehensive biological profile for each compound, enabling robust structure-activity relationship (SAR) analysis and informed decision-making in the progression of drug candidates.

Part 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity

Expertise & Experience: The initial step in characterizing any new compound library is to determine its effect on cell viability and proliferation. This is not merely a measure of toxicity; it is a crucial dataset that establishes the therapeutic window and dictates the concentration range for all subsequent, more specific assays. Without this foundational data, target-based assay results can be easily confounded by non-specific cytotoxic effects. We will compare three common methods, each with distinct advantages.

Trustworthiness: The validity of these assays relies on the principle that metabolically active, viable cells can reduce a tetrazolium salt to a colored formazan product or maintain a high intracellular ATP concentration.[6][7][8] The magnitude of the signal generated is directly proportional to the number of viable cells.

Comparative Viability Assay Methods
Assay MethodPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductases in viable cells cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6][8]Gold standard, robust, and inexpensive.Requires a solubilization step for the formazan crystals; can be toxic to cells over long incubations.[8]
XTT / WST-8 Similar to MTT, but the tetrazolium salt is reduced to a water-soluble formazan.[6][9]Simpler protocol (no solubilization step), less toxic, and generally more sensitive than MTT.[6][9]Reagents can be more expensive than MTT.
CellTiter-Glo® Measures ATP levels, which are indicative of metabolically active cells, via a luciferase reaction.Highly sensitive, fast "add-mix-read" protocol, suitable for high-throughput screening (HTS).Enzymatic reaction can be sensitive to compound interference; more costly.
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a self-validating system by including appropriate controls for background absorbance and solvent effects.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholinoethoxy-substituted test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations.

    • Essential Controls:

      • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., <0.5% DMSO) used to dissolve the compounds.

      • Untreated Control: Cells in culture medium only.

      • Medium Blank: Culture medium without cells to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10] During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC₅₀ Values (µM)
CompoundCell LineMTT Assay IC₅₀XTT Assay IC₅₀CellTiter-Glo® IC₅₀
Compound A MCF-78.57.97.5
A54912.111.511.2
Compound B MCF-70.90.80.7
A5491.51.31.2
Compound C MCF-7> 50> 50> 50
A549> 50> 50> 50
Visualization: Cell Viability Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Compounds seed->treat incubate1 3. Incubate (48-72h) treat->incubate1 add_reagent 4. Add Viability Reagent (e.g., MTT) incubate1->add_reagent incubate2 5. Incubate (3-4h) add_reagent->incubate2 solubilize 6. Solubilize (MTT Only) incubate2->solubilize read 7. Read Absorbance/ Luminescence solubilize->read calculate 8. Calculate % Viability & Determine IC50 read->calculate

Caption: General workflow for cell viability assays.

Part 2: Target Engagement - In Vitro Kinase Inhibition Assays

Expertise & Experience: Once a compound demonstrates cellular activity, it is imperative to confirm that it directly interacts with its intended molecular target. For many morpholinoethoxy compounds, this target is a protein kinase.[11] In vitro kinase assays use purified enzymes and substrates, providing a clean system to quantify direct inhibition and rule out indirect cellular effects. The choice of assay format depends on available resources, throughput needs, and the specific kinetic information required.

Trustworthiness: These assays are validated by measuring the reduction in the rate of substrate phosphorylation (or ADP production) as a function of inhibitor concentration. The resulting IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase's activity under specific ATP and substrate conditions.

Comparative Kinase Assay Methods
Assay MethodPrincipleAdvantagesDisadvantages
Radiometric ([³³P]-ATP) Measures the direct incorporation of a radiolabeled phosphate from [³³P]-ATP onto a substrate.[12]Gold standard for sensitivity and directness.Requires handling of radioactive materials and specialized equipment.
Luminescence (ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the reaction.[13][14][15]Non-radioactive, highly sensitive, broad dynamic range, suitable for HTS.[13][14]Indirect measurement of phosphorylation; potential for ATP-ase interference.
TR-FRET Uses time-resolved fluorescence resonance energy transfer between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation.[16]Homogeneous (no-wash) format, ratiometric detection reduces well-to-well variability.Requires specific antibody pairs for each substrate; potential for compound fluorescence interference.
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol is designed to determine the IC₅₀ of a test compound against a target kinase (e.g., PI3Kα).

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction.

    • Add 2.5 µL of test compound at various concentrations (in a buffer containing 1% DMSO).

    • Add 2.5 µL of a mix containing the kinase and its specific substrate (e.g., a lipid substrate for PI3K).[17]

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.

    • Controls: Include "no inhibitor" wells (maximum activity) and "no enzyme" wells (background).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well.[14][18] This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well.[14][18] This reagent converts the ADP produced during the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced, and thus to the kinase activity.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical Kinase Inhibition Data
CompoundTarget KinaseIC₅₀ (nM)Off-Target KinaseIC₅₀ (nM)Selectivity Fold (Off-Target/Target)
Compound A PI3Kα250mTOR1,5006
Compound B PI3Kα15mTOR3,000200
Compound C PI3Kα>10,000mTOR>10,000-
Visualization: The PI3K/Akt/mTOR Signaling Pathway

G cluster_key RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation Inhibits Translation PI3Ki PI3K Inhibitor mTORi mTOR Inhibitor Dual Dual PI3K/mTOR Inhibitor

Caption: PI3K/Akt/mTOR pathway with key inhibitor targets.

Part 3: Quantifying Affinity - Receptor Binding Assays

Expertise & Experience: Beyond enzymatic targets, morpholinoethoxy scaffolds may be designed to interact with receptors, such as G-protein coupled receptors (GPCRs).[19] In this context, a binding assay is the most direct method to quantify the affinity of a compound for its target. Competitive radioligand binding assays remain a gold standard for their sensitivity and robustness.[20][21][22] They measure the ability of an unlabeled test compound to displace a high-affinity radiolabeled ligand from the receptor.

Trustworthiness: The assay's integrity is ensured by reaching equilibrium and effectively separating receptor-bound radioligand from the unbound fraction. The resulting data allows for the calculation of the inhibitor constant (Ki), a true measure of binding affinity that is independent of assay conditions like radioligand concentration.[23]

Experimental Protocol: Competitive Radioligand Binding Assay (Filtration Method)

This protocol describes a method to determine the binding affinity of test compounds to a specific receptor expressed in a cell membrane preparation.

  • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in a binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[23]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[23]

    • Test Compound: 50 µL of the unlabeled morpholinoethoxy compound at various concentrations.

    • Radioligand: 50 µL of a radiolabeled ligand (e.g., [³H]-dopamine) at a fixed concentration, typically at or below its dissociation constant (Kd).

    • Membranes: 150 µL of the membrane preparation (e.g., 50-100 µg of protein).

    • Controls:

      • Total Binding: Wells containing membranes and radioligand but no test compound.

      • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[23]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C). This traps the membranes with the bound radioligand while unbound radioligand passes through.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[23]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Data Presentation: Hypothetical Receptor Binding Affinities
CompoundTarget ReceptorIC₅₀ (nM)Ki (nM)
Compound A Dopamine D4850425
Compound B Dopamine D44221
Compound C Dopamine D4>10,000>5,000
Visualization: Principle of Competitive Binding Assay

G cluster_total cluster_nsb cluster_comp Receptor1 Receptor Radio1 Radioligand (*) Receptor1->Radio1 Binds Receptor2 Receptor Unlabeled Excess Unlabeled Ligand Receptor2->Unlabeled Saturated Radio2 Radioligand (*) Receptor3 Receptor Radio3 Radioligand (*) Receptor3->Radio3 Competes TestCmpd Test Compound TestCmpd->Receptor3

Caption: Competitive displacement of a radioligand.

Synthesizing the Data: Towards a Structure-Activity Relationship (SAR)

Expertise & Experience: The ultimate goal of comparative bioassays is to generate a dataset that informs the structure-activity relationship (SAR).[24] SAR analysis links specific changes in a molecule's chemical structure to observed changes in its biological activity.[25][26][27][28]

  • Potency: Compound B, with a low nanomolar IC₅₀ in the kinase assay (15 nM) and a high affinity Ki in the binding assay (21 nM), is significantly more potent than Compound A. Compound C is inactive. This suggests that the specific structural modifications present in Compound B are critical for target engagement.

  • Selectivity: Compound B exhibits a 200-fold selectivity for PI3Kα over mTOR, whereas Compound A is only 6-fold selective. This implies that the structural features of Compound B not only enhance potency but also improve its selectivity profile, which is a highly desirable trait for minimizing off-target effects.

  • Hypothesis Generation: Let's assume Compound A has a simple phenyl ring attached to the morpholinoethoxy core, while Compound B has a trifluoromethyl group on that same ring. The data would suggest that this electron-withdrawing group significantly enhances binding to the PI3Kα active site, perhaps through favorable interactions with a specific sub-pocket, while being less favorable for the mTOR binding site. This hypothesis can then be tested through further chemical synthesis and biological evaluation, driving the drug discovery project forward.

Conclusion

The biological characterization of novel morpholinoethoxy-substituted compounds is a systematic process that builds from broad cellular effects to specific molecular interactions. This guide outlines a logical, multi-tiered approach, beginning with foundational cell viability assays, progressing to direct target engagement assays like in vitro kinase or receptor binding studies, and culminating in the synthesis of a structure-activity relationship. Each assay provides a critical piece of the puzzle. By understanding the principles, advantages, and detailed protocols of these comparative bioassays, researchers can generate high-quality, reproducible data to confidently identify and optimize the next generation of targeted therapeutics.

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Bollu, V. S., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Paplomata, E., & O'Regan, R. (2014). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. Therapeutic Advances in Medical Oncology.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sui, H., et al. (2021). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology.
  • Bettayeb, K., et al. (2021). Structure–Activity Relationship in the Leucettine Family of Kinase Inhibitors. ACS Omega.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Retrieved from [Link]

  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • Butkiewicz, M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules.
  • Bollu, V. S., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Sarno, S., et al. (2005).
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Hulme, E. C. (n.d.). Radioligand binding methods: practical guide and tips. PubMed.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • OZ Biosciences. (n.d.). WST-8 CELL PROLIFERATION ASSAY KIT. Retrieved from [Link]

  • EMBL-EBI. (n.d.). ChEMBL - In Vitro Kinase Inhibition Assay. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Ismail, M. M. F., et al. (2011). Synthesis, structural elucidation, DNA-PK inhibition, homology modelling and anti-platelet activity of morpholino-substituted-1,3-naphth-oxazines. PubMed.
  • National Center for Biotechnology Information. (n.d.). Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). US9079895B2 - Morpholino compounds, uses and methods.
  • Pharmace Research Laboratory. (n.d.). Mycophenolate Mofetil EP Impurity B. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(2-Morpholinoethoxy)benzaldehyde Oxalate

[1]

Executive Summary & Core Directive

Do not dispose of 2-(2-Morpholinoethoxy)benzaldehyde oxalate down the drain.

This compound is a bioactive pharmaceutical intermediate containing a morpholine ring and an aldehyde function, stabilized as an oxalate salt. Its disposal requires strict adherence to High-Temperature Incineration protocols. It must be segregated as Hazardous Solid Organic Waste (or Non-Halogenated Organic Solvent Waste if in solution).

The presence of the oxalate counter-ion introduces specific toxicity and solubility considerations that differentiate it from standard organic aldehydes.

Technical Chemical Profile

Use this data to populate internal waste manifests.

ParameterData
Chemical Name 2-(2-Morpholinoethoxy)benzaldehyde oxalate
CAS Number 1185413-44-8
Molecular Formula C₁₃H₁₇NO₂[1][2] · C₂H₂O₄ (Salt)
Molecular Weight 325.31 g/mol
Physical State White to off-white solid
Solubility Soluble in water (moderate), DMSO, Methanol
Primary Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
RCRA Status (USA) Not P-listed or U-listed; Manage as Characteristic/Process Waste
Hazard Analysis & Causality

Why strictly regulate this disposal?

  • The Morpholine Moiety (Aquatic Toxicity): Morpholine derivatives are often resistant to biodegradation and can pose long-term risks to aquatic environments.[2] Standard wastewater treatment plants may not effectively degrade these cyclic amines, necessitating incineration.

  • The Oxalate Salt (Systemic Toxicity): Unlike simple chloride salts, the oxalate anion is a reducing agent and a systemic toxin that can cause renal damage if absorbed or ingested. It can also precipitate insoluble salts (e.g., calcium oxalate) in plumbing, creating physical blockages and chemical deposits.

  • The Aldehyde Group (Reactivity): Benzaldehydes are susceptible to air oxidation, forming benzoic acids over time. While not explosive, they are combustible. Accumulation in trash bins creates a fire load risk.

Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance)

Scenario: Expired shelf stock or solid reaction residue.

  • PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling open powder outside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Do not use metal containers (oxalates can corrode certain metals).

  • Transfer: Transfer the solid waste into the container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(2-Morpholinoethoxy)benzaldehyde oxalate, 95%+"

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Segregation: Store in the Solid Organic Waste stream. Keep separate from oxidizers (e.g., nitrates, permanganates) due to the reducing nature of the oxalate and aldehyde.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)

Scenario: Compound dissolved in solvents like Methanol, DCM, or Ethyl Acetate.

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (e.g., DCM): Segregate into Halogenated Organic Waste .

    • If Non-Halogenated (e.g., Methanol, DMSO): Segregate into Non-Halogenated Organic Waste .

  • pH Check: If the solution is aqueous or highly acidic due to the oxalate, adjust pH to neutral (pH 6-8) using dilute NaOH before adding to the organic waste carboy to prevent exothermic reactions in the waste drum.

  • Disposal: Pour into the appropriate carboy. Record the volume and concentration on the waste log.

C. Contaminated Debris

Scenario: Weigh boats, pipettes, gloves.

  • Place all solid debris contaminated with the substance into a Chemically Contaminated Solid Waste bag (usually yellow or clear thick plastic, depending on facility rules).

  • Do not place in regular trash.

Decision Logic: Waste Segregation

The following workflow illustrates the decision-making process for segregating this specific compound.

WasteSegregationStartWaste Generation:2-(2-Morpholinoethoxy)benzaldehyde oxalateStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidDryLiquidLiquid SolutionStateCheck->LiquidDissolvedSolidActionPack in HDPE JarLabel: 'Toxic Solid Organic'Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(e.g., MeOH, DMSO)SolventCheck->NonHaloAqueousAqueous(Water/Buffer)SolventCheck->AqueousHaloActionHalogenated Waste Stream(Incineration)Halo->HaloActionNonHaloActionNon-Halogenated Waste Stream(Fuel Blending/Incineration)NonHalo->NonHaloActionAqActionCheck pH -> NeutralizeDispose as Aqueous ToxicAqueous->AqAction

Figure 1: Decision matrix for segregating 2-(2-Morpholinoethoxy)benzaldehyde oxalate waste based on physical state and solvent carrier.

Emergency Procedures: Spill Management

Immediate Action: Evacuate the immediate area if dust is airborne.

  • Isolate: Mark the area.[4]

  • PPE: Don Nitrile gloves, lab coat, goggles, and N95 respirator (dust inhalation is the primary acute risk).

  • Containment (Solid):

    • Cover the spill with a damp paper towel to prevent dust dispersion.

    • Scoop material using a plastic spatula into a waste jar.

    • Scientific Note: Avoid using a vacuum cleaner unless it is HEPA-filtered and explosion-proof, as benzaldehyde derivatives can be combustible.

  • Containment (Liquid):

    • Absorb with vermiculite or sand.

    • Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Scrub the surface with a soap/water solution. The oxalate salt is water-soluble, making cleanup relatively straightforward with aqueous detergents.

Regulatory & Compliance Context (USA/Global)
  • EPA/RCRA (USA): This compound is generally classified as a "Process Waste." While not specifically P- or U-listed, the generator is responsible for determining hazard characteristics. Due to the H302 (Harmful if swallowed) and H319 (Eye Irritant) ratings, it must be treated as hazardous waste [1].

  • Green Chemistry: Incineration with energy recovery is the preferred method over landfilling to ensure the complete destruction of the morpholine ring and prevention of leaching [2].

References
  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Guidelines. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Morpholine Derivatives and Safety. PubChem. Available at: [Link]

×

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.